Product packaging for Quinocycline B(Cat. No.:CAS No. 37231-76-8)

Quinocycline B

Cat. No.: B13425142
CAS No.: 37231-76-8
M. Wt: 616.6 g/mol
InChI Key: IWQFYWITNQDEGF-ISOVBQQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinocycline B is an anthracycline-type antibiotic isolated from a novel deep-sea sponge-derived Micromonospora strain . It belongs to the quinocycline family of bacterial natural products and shares a structural similarity with kosinostatin, from which it can be derived via isomerization . The compound's structure is characterized by an anthracycline-like aglycon core, a sugar moiety, and a functionalized pyrrolopyrrole ring . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Main Applications & Research Value: this compound possesses dual biological activities, making it a valuable compound for infectious disease and oncology research. Its primary applications include: 1. Antibiotic Research: this compound exhibits potent antibiotic activity against a plethora of multidrug-resistant clinical isolates. It has been shown to be effective against both Gram-positive bacteria, such as methicillin- and vancomycin-resistant Staphylococcus aureus , and Gram-negative pathogens, including Acinetobacter baumannii . This makes it a highly interesting candidate for research aimed at combating antibiotic-resistant infections. 2. Anticancer Research: The compound demonstrates significant antitumour and antiproliferative activity. Related quinocycline compounds have been shown to induce apoptosis in cancer cell lines, such as mammary carcinoma (MCF-7), and to express the p53 protein, highlighting their potential as tools for investigating cancer cell death pathways . Mechanism of Action: The biological activity of this compound is linked to its ability to inhibit DNA topoisomerase IIα, a critical enzyme for DNA replication and cell proliferation . By targeting this enzyme, the compound can cause DNA damage and effectively halt the growth of susceptible bacterial and tumor cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H32N2O10 B13425142 Quinocycline B CAS No. 37231-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37231-76-8

Molecular Formula

C33H32N2O10

Molecular Weight

616.6 g/mol

IUPAC Name

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione

InChI

InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1

InChI Key

IWQFYWITNQDEGF-ISOVBQQUSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Quinocycline B-Producing Organism Micromonospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as kosinostatin, is a potent aminocoumarin antibiotic with significant antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the Micromonospora species known to produce this valuable secondary metabolite. The guide details the producing organisms, fermentation strategies, biosynthetic pathways, and methodologies for strain improvement and compound analysis, tailored for professionals in the field of natural product drug discovery and development.

This compound Producing Organisms

Two primary species of the genus Micromonospora have been identified as producers of this compound:

  • Micromonospora sp. TP-A0468 : Isolated from a seawater sample in Toyama Bay, Japan, this was one of the first identified Micromonospora strains to produce kosinostatin (this compound) and isothis compound.[1][2][3]

  • Micromonospora robiginosa (strain 28ISP2-46T) : A novel species isolated from the microbiome of a deep-sea sponge in the Mid-Atlantic. This strain also produces both this compound and isothis compound.[4]

Fermentation for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While detailed, systematic optimization studies for this compound production in Micromonospora are not extensively published, the following information provides a baseline for fermentation process development.

Fermentation Media

Several media have been reported for the cultivation of this compound-producing Micromonospora strains. The choice of medium can significantly impact the yield of the target compound.

Medium ComponentReported Concentration/CompositionProducing StrainReference
ISP2 Broth (25%) with Artificial Sea Water (ASW) ISP2 broth at 25% of its standard concentration, supplemented with ASW.Micromonospora robiginosa 28ISP2-46T[4]
Glucose Soybean (GS) Medium Specific composition not detailed in the available literature.Not specified for this compound, but used for other Micromonospora antibiotics.
Soybean-Dextrin Medium Specific composition not detailed in the available literature.Used for the production of other aminoglycoside antibiotics by Micromonospora.[5]
Fermentation Parameters

Optimal physical and chemical parameters are crucial for robust growth and secondary metabolite production.

ParameterReported Value/RangeNotes
Temperature 28 °COptimal for the growth of Micromonospora robiginosa 28ISP2-46T.[4]
pH 7.0A common starting pH for Micromonospora fermentations.
Incubation Time 3 weeksFor Micromonospora robiginosa 28ISP2-46T in ISP2 broth.[4]
Aeration Vigorous aeration in baffled flasks.General condition for aerobic actinomycete fermentation.
Production Yields

Quantitative data on this compound yields are limited. One study reported the following yield from a 2-liter fermentation of Micromonospora robiginosa 28ISP2-46T:

CompoundYieldFermentation VolumeReference
This compound (Kosinostatin)~2 mg2 L[6]
Isothis compound~3 mg2 L[6]

Experimental Protocols

Isolation of Micromonospora Strains

A selective medium containing tunicamycin can be used for the preferential isolation of Micromonospora from environmental samples like soil.[7] For marine samples, standard isolation techniques on media such as ISP2 with artificial seawater are effective.[4]

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from Micromonospora fermentation broth.

  • Harvesting : Centrifuge the fermentation broth to separate the supernatant and the mycelial pellet.

  • Solvent Extraction : Extract the supernatant with an equal volume of ethyl acetate. The active compounds are typically found in the supernatant.[4]

  • Concentration : Evaporate the ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification :

    • ODS Column Chromatography : The crude extract can be initially purified using an octadecylsilane (ODS) column.[2]

    • High-Performance Liquid Chromatography (HPLC) : Further purification is achieved by HPLC. While specific conditions for this compound are not detailed, a reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point for similar compounds.

Analytical Methods for Quantification

A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in fermentation broths and extracts. Although a specific validated method for this compound was not found in the searched literature, a general approach can be outlined.

  • Sample Preparation : Centrifuge the fermentation broth to remove solids. The supernatant can be diluted with a suitable solvent (e.g., methanol or acetonitrile) and filtered before injection.

  • HPLC Separation :

    • Column : A reverse-phase column such as a C18 or Phenyl-Hexyl column.

    • Mobile Phase : A gradient of water and acetonitrile/methanol, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[8][9]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Genetic Manipulation of Micromonospora

Genetic manipulation of Micromonospora can be challenging but is essential for strain improvement. Protoplast transformation and intergeneric conjugation are two common methods.

Protoplast Transformation Protocol Outline:

  • Mycelial Growth : Grow the Micromonospora strain in a suitable medium (e.g., YEME) to the late exponential phase.[10]

  • Protoplast Formation : Treat the mycelia with lysozyme in a hypertonic buffer to digest the cell wall and release protoplasts.[10][11][12][13]

  • Transformation : Mix the protoplasts with plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.[11][12][13]

  • Regeneration : Plate the transformed protoplasts on a regeneration medium that allows for cell wall synthesis and selects for transformants.[10][11][12][13]

Intergeneric Conjugation Protocol Outline:

  • Donor Strain : Use a suitable E. coli donor strain (e.g., a strain with an integrated RP4-based transfer machinery) carrying the desired plasmid with an origin of transfer (oriT).

  • Mating : Mix the E. coli donor and Micromonospora recipient strains on a suitable agar medium and incubate to allow for plasmid transfer.

  • Selection : Plate the mating mixture on a selective medium that inhibits the growth of the E. coli donor and selects for Micromonospora exconjugants containing the plasmid.

Bioactivity of this compound and Isothis compound

This compound and its isomer, isothis compound, exhibit a broad range of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

This compound demonstrates potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.

OrganismMIC (µg/mL)Reference
Gram-positive bacteria (general)0.039[2][14]
Gram-negative bacteria and yeasts (general)1.56 - 12.5[2][14]
Anticancer Activity

Both this compound and isothis compound show cytotoxicity against various cancer cell lines.

Cell LineCompoundIC₅₀ (µM)Reference
Various cancer cell linesThis compound (Kosinostatin)0.02 - 0.6[2][14]
MDA-MB-231 (human breast cancer)Isothis compound9.2 ± 1.0[13]
Human liver cancer cell line HepG2Isothis compoundNot specified, but cytotoxic[4]

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthetic gene cluster for kosinostatin (this compound) in Micromonospora sp. TP-A0468 has been analyzed, and the predicted functions of the genes suggest a pathway involving a type II polyketide synthase for the aglycone core, followed by tailoring reactions including glycosylation and the attachment of a pyrrolopyrrole moiety.[15][16]

Quinocycline_B_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_tailoring Tailoring Reactions cluster_pyrrolopyrrole Pyrrolopyrrole Moiety Biosynthesis cluster_final_assembly Final Assembly Malonyl-CoA Malonyl-CoA Type_II_PKS Type_II_PKS Malonyl-CoA->Type_II_PKS Chain elongation Aromatic_Polyketide_Intermediate Aromatic_Polyketide_Intermediate Type_II_PKS->Aromatic_Polyketide_Intermediate Cyclization/Aromatization Glycosylation Glycosylation Aromatic_Polyketide_Intermediate->Glycosylation Glycosyltransferase Hydroxylation Hydroxylation Glycosylation->Hydroxylation Hydroxylase/Oxygenase Methylation Methylation Hydroxylation->Methylation Methyltransferase Final_Assembly_Step Final_Assembly_Step Methylation->Final_Assembly_Step Precursor_Amino_Acid Precursor_Amino_Acid Pyrrolopyrrole_Formation Pyrrolopyrrole_Formation Precursor_Amino_Acid->Pyrrolopyrrole_Formation Series of enzymatic steps Pyrrolopyrrole_Formation->Final_Assembly_Step Quinocycline_B Quinocycline_B Final_Assembly_Step->Quinocycline_B

Proposed biosynthetic pathway of this compound.
Experimental Workflow for Strain Improvement

A general workflow for improving the production of this compound in Micromonospora involves a combination of classical mutagenesis and modern genetic engineering techniques.

Strain_Improvement_Workflow cluster_start Initial Strain cluster_mutagenesis Random Mutagenesis cluster_genetic_engineering Targeted Genetic Engineering cluster_fermentation Process Optimization Wild_Type_Micromonospora Wild-Type Micromonospora Strain Mutagenesis Mutagenesis Wild_Type_Micromonospora->Mutagenesis e.g., UV, chemical mutagens Screening Screening Mutagenesis->Screening High-throughput screening for improved yield Improved_Strain_1 Improved_Strain_1 Screening->Improved_Strain_1 Selection of high-producing mutants Gene_Cluster_Analysis Gene_Cluster_Analysis Improved_Strain_1->Gene_Cluster_Analysis Identify regulatory and biosynthetic genes Targeted_Modification Targeted_Modification Gene_Cluster_Analysis->Targeted_Modification Overexpression of activators, deletion of repressors Screening_2 Screening_2 Targeted_Modification->Screening_2 Verify increased production Engineered_High_Producer Engineered_High_Producer Screening_2->Engineered_High_Producer Final improved strain Fermentation_Optimization Fermentation_Optimization Engineered_High_Producer->Fermentation_Optimization Optimize medium and culture conditions Scale_Up Scale_Up Fermentation_Optimization->Scale_Up Bioreactor scale production

Workflow for improving this compound production.
Logical Relationship of Production and Analysis

The overall process from strain cultivation to the analysis of the final product follows a logical sequence of steps.

Production_Analysis_Logic Strain_Cultivation Strain Cultivation Fermentation Fermentation Strain_Cultivation->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Compound_Isolation Compound Isolation Purification->Compound_Isolation Quantification Quantification Purification->Quantification Structure_Elucidation Structure Elucidation Compound_Isolation->Structure_Elucidation Bioactivity_Testing Bioactivity Testing Compound_Isolation->Bioactivity_Testing

Logical flow from production to analysis.

References

Unraveling the Molecular Architecture of Quinocycline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core processes and methodologies employed in the chemical structure elucidation of Quinocycline B, an anthracycline-related natural product. The document summarizes the key findings from spectroscopic analyses, highlights its relationship with its stereoisomer, isothis compound, and provides a logical framework for its structural determination.

Introduction to this compound

This compound, also identified as kosinostatin, is a potent antibiotic and antitumor compound.[1][2][3] It belongs to the quinocycline class of natural products, which are characterized by a complex molecular scaffold.[3][4] This class of compounds, first isolated from Streptomyces aureofaciens in the 1950s, also includes quinocycline A, isoquinocycline A, and isothis compound.[4] this compound has also been isolated from Micromonospora sp. (TP-A0468).[1][2][3]

A crucial aspect of this compound's chemistry is its inherent instability. It readily isomerizes into the more stable isothis compound through the inversion of the stereocenter at the C-2' spiro carbon.[1][2][3] This isomeric relationship was a pivotal discovery in the final determination of its structure. The overall structure is comprised of an aglycon core, a sugar moiety, and a unique pyrrolopyrrole ring.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the compound's instability, full characterization was challenging, and much of the structural assignment was accomplished through detailed comparison with its stable isomer, isothis compound.[1][2][3]

Table 1: Physicochemical Properties of this compound (Kosinostatin)

PropertyValueReference
Molecular FormulaC₃₃H₃₂N₂O₁₀[4]
Molecular Weight616.21 g/mol [4]
Key Structural FeatureStereoisomer of isothis compound at the C-2' spiro carbon[1][2][3]
StabilityUnstable, isomerizes to isothis compound at room temperature[3]

Table 2: Summary of Spectroscopic Data Used in Structure Elucidation

Spectroscopic TechniqueInformation GainedReference
Mass Spectrometry (MS) Determination of molecular formula and molecular weight.[4]
1D NMR (¹H and ¹³C) Provided initial information on the number and types of protons and carbons.[1][2]
2D NMR (COSY, HMQC, HMBC) Established connectivity between protons and carbons, allowing for the assembly of molecular fragments.[1][2]
NOESY/ROESY Provided information on the through-space proximity of protons, which was crucial for determining the relative stereochemistry.
Comparison with Isothis compound The final structural assignment was confirmed by comparing the NMR data of this compound with that of the known isothis compound.[1][2][3]

Experimental Protocols

The following sections outline the general experimental procedures for the isolation, purification, and analysis of this compound, as inferred from available literature.

3.1. Isolation and Purification

The production of this compound was achieved through fermentation of Micromonospora sp. TP-A0468. The general workflow for its isolation and purification is as follows:

  • Solvent Extraction: The culture fluid was subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound and isothis compound.[5]

  • Column Chromatography: The crude extract was then purified using ODS (octadecylsilane) column chromatography, a common technique for separating organic molecules based on their hydrophobicity.[5]

3.2. Spectroscopic Analysis

The purified this compound was analyzed using a suite of spectroscopic techniques to determine its structure.

  • Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: A comprehensive set of NMR experiments were performed, likely including:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry.

Visualizing the Elucidation and Biological Context

4.1. Logical Workflow of Structure Elucidation

The following diagram illustrates the logical steps taken to determine the chemical structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Determination A Fermentation of Micromonospora sp. B Solvent Extraction A->B C ODS Column Chromatography B->C D Mass Spectrometry (Molecular Formula) C->D E 1D NMR (¹H, ¹³C, DEPT) C->E F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F G Fragment Assembly F->G H Stereochemical Assignment G->H I Comparison with Isothis compound H->I J Final Structure of this compound I->J

A logical workflow for the structure elucidation of this compound.

4.2. Apoptotic Signaling Pathway of Isothis compound

While the specific signaling pathways affected by this compound are not extensively detailed, its stable and more studied isomer, isothis compound, has been shown to induce G0/G1 cell cycle arrest and apoptosis in cancer cells.[6] This is achieved through the mitochondrial pathway and involves the modulation of key signaling molecules. Given the stereochemical similarity, it is plausible that this compound exerts its antitumor effects through a similar mechanism. The following diagram illustrates this pathway.

apoptotic_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction A Isothis compound B Cyclin D1 / CDK4 (Suppression) A->B C p27 (Enhancement) A->C E Phosphorylated Akt (Reduction) A->E D G0/G1 Cell Cycle Arrest B->D leads to C->D leads to F Mitochondrial Pathway E->F activates G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I

Proposed apoptotic signaling pathway for Isothis compound.

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of spectroscopic techniques, with NMR playing a central role. The key to its final structural determination was the recognition of its stereochemical relationship with the more stable isothis compound. While detailed quantitative data remains within specialized literature, the overall methodology provides a clear example of modern natural product structure elucidation. The biological activity of its isomer suggests a potential mechanism of action for this compound's observed antitumor properties, making it and its analogs interesting candidates for further drug development.

References

Quinocycline B and its Stereoisomer Isoquinocycline B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocycline B, also known as kosinostatin, and its stereoisomer, isothis compound, are members of the quinocycline class of antibiotics with potent antitumor and antimicrobial properties.[1][2] These natural products, primarily isolated from Micromonospora sp. and Streptomyces aureofaciens, feature a complex heptacyclic structure.[2][3] This technical guide provides an in-depth analysis of the stereoisomeric relationship between this compound and isothis compound, their comparative biological activities, and the signaling pathways they modulate. Detailed experimental protocols for their isolation and key synthetic steps are also presented, alongside comprehensive quantitative data and visualizations to facilitate further research and drug development efforts.

Stereoisomeric Relationship and Physicochemical Properties

This compound and isothis compound are stereoisomers, with the key structural difference being the stereochemistry at the C-2' spiro carbon of the pyrrolopyrrole substructure.[4][5] this compound can isomerize to the more thermodynamically stable isothis compound.[4] This isomerization involves the inversion of the stereocenter at the C-2' position.[4]

Table 1: Physicochemical Properties of this compound and Isothis compound

PropertyThis compound (Kosinostatin)Isothis compound
Molecular Formula C₃₃H₃₂N₂O₁₀C₃₃H₃₂N₂O₁₀
Molecular Weight 616.6 g/mol 616.6 g/mol
Appearance Yellow amorphous powderNot specified
Solubility Soluble in methanolNot specified

Biological Activity

Both this compound and isothis compound exhibit significant biological activity, including potent antimicrobial and cytotoxic effects.

Antimicrobial Activity

This compound demonstrates strong inhibition against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.[1][2] Isothis compound also shows good antibiotic activity against both Gram-positive and Gram-negative strains.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Kosinostatin) and Isothis compound

OrganismThis compound (Kosinostatin) MIC (µg/mL)Isothis compound MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus SH10000.039[1][2]4
Gram-Negative Bacteria
Acinetobacter baumannii ATCC 179781.56 - 12.5[1][2]8
Escherichia coli BW251131.56 - 12.5[1][2]>64
Klebsiella pneumoniae ATCC 100311.56 - 12.5[1][2]8
Pseudomonas aeruginosa ATCC 333591.56 - 12.5[1][2]>64
Yeasts
Candida albicans1.56 - 12.5[1][2]Not available
Cytotoxic Activity

Both isomers display potent cytotoxicity against a range of cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀) of this compound (Kosinostatin) and Isothis compound

Cell LineCancer TypeThis compound (Kosinostatin) IC₅₀ (µM)Isothis compound IC₅₀ (µM)
Murine B16 melanomaMelanoma1.7[5]1.2[5]
P388Leukemia0.02 - 0.6[1][2]Not available
L1210Leukemia0.02 - 0.6[1][2]Not available
KBCervical Carcinoma0.02 - 0.6[1][2]Not available
A549Lung Carcinoma0.02 - 0.6[1][2]Not available
MCF-7Breast Carcinoma5[7]Not available
HepG2Liver CancerNot available13.3[6]
MDA-MB-231Breast CancerNot available9.2 ± 1.0[3]

Mechanism of Action: Signaling Pathways

Isothis compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 human breast cancer cells.[3] This activity is mediated through the mitochondrial pathway and involves the modulation of the Akt and MAPK signaling pathways.[3]

Isothis compound-Induced Apoptosis and Cell Cycle Arrest

Treatment with isothis compound leads to the suppression of cyclin D1/CDK4 expression and an enhancement of p27 levels, resulting in G0/G1 cell cycle arrest.[3] It also reduces the levels of phosphorylated Akt, a key regulator of cell survival.[3] Furthermore, isothis compound induces oxidative stress by promoting the production of reactive oxygen species (ROS).[3] This increase in ROS activates the JNK and p38-MAPK signaling pathways while inhibiting ERK phosphorylation.[3] The induction of apoptosis is confirmed by the cleavage of PARP and activation of caspase-3.[3]

Isoquinocycline_B_Signaling_Pathway cluster_cell MDA-MB-231 Breast Cancer Cell cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis IQCB Isothis compound pAkt p-Akt IQCB->pAkt Inhibits pERK p-ERK IQCB->pERK Inhibits pJNK p-JNK IQCB->pJNK Activates pp38 p-p38 IQCB->pp38 Activates CyclinD1_CDK4 Cyclin D1/CDK4 IQCB->CyclinD1_CDK4 Suppresses p27 p27 IQCB->p27 Enhances ROS ROS IQCB->ROS Promotes Akt Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival Promotes ERK ERK ERK->pERK Phosphorylation Proliferation Proliferation pERK->Proliferation Promotes JNK JNK JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Promotes p38 p38 p38->pp38 Phosphorylation pp38->Apoptosis Promotes G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition Promotes p27->G1_S_Transition Inhibits Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspase3 Caspase-3 Mitochondria->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces PARP_Cleavage->Apoptosis Leads to

Caption: Signaling pathway of Isothis compound in breast cancer cells.

Experimental Protocols

Isolation and Purification of this compound and Isothis compound from Micromonospora sp.

The following is a general protocol for the isolation of this compound and isothis compound from a culture of Micromonospora sp..

Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Fermentation Inoculate Micromonospora sp. in a suitable medium (e.g., 25% ISP2 with artificial sea water). Incubate for an appropriate period to allow for secondary metabolite production. Centrifugation Centrifuge the culture broth to separate the supernatant and mycelial cake. Fermentation->Centrifugation Solvent_Extraction Extract the supernatant with an organic solvent (e.g., ethyl acetate). Centrifugation->Solvent_Extraction Evaporation Evaporate the organic solvent in vacuo to obtain the crude extract. Solvent_Extraction->Evaporation ODS_Chromatography Subject the crude extract to Open Deversed-Phase (ODS) column chromatography. Evaporation->ODS_Chromatography Fraction_Collection Collect fractions and monitor by TLC or HPLC. ODS_Chromatography->Fraction_Collection Further_Purification Pool active fractions and perform further purification steps (e.g., Sephadex LH-20 column chromatography, HPLC) to isolate pure this compound and Isothis compound. Fraction_Collection->Further_Purification

Caption: General workflow for the isolation of quinocyclines.

Detailed Steps:

  • Fermentation: A seed culture of Micromonospora sp. is used to inoculate a production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired compounds.

  • Extraction: After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate. The organic phase, containing the secondary metabolites, is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Open Deversed-Phase (ODS) Column Chromatography: The crude extract is loaded onto an ODS column and eluted with a gradient of solvents (e.g., water-methanol or water-acetonitrile) to separate the components based on their polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound and isothis compound is achieved by preparative HPLC on a C18 column.

Synthesis of the Isoquinocycline-Pyrrolopyrrole Substructure

A key step in the total synthesis of isoquinocyclines is the construction of the unique 2,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole (FG ring system) connected via an N,O-spiro acetal to the anthraquinoid core. A reported synthesis of this substructure involves the following key steps[8]:

  • Nickel(0)-mediated hydrocyanation of an alkynone to establish the carbon skeleton.

  • Conversion of an O,O-acetal into an N,O-acetal. This step is crucial for introducing the nitrogen atom into the spirocenter.

  • Intramolecular amidine alkylation to close the final G-ring of the pyrrolopyrrole system.

During the synthesis, it was observed that the conversion of the O,O-acetal to the N,O-acetal can lead to the formation of two epimers corresponding to the configurations of quinocycline and isoquinocycline.[8]

Spectroscopic Data

The structures of this compound and isothis compound were elucidated primarily through NMR spectroscopy.[4][5] The key differentiating NMR signals are those of the protons in the vicinity of the C-2' spiro carbon.

Table 4: Key ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonThis compound (Kosinostatin)Isothis compound
H-1' ~5.5~5.1
H-4' ~4.0~3.8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented here are approximate values based on literature descriptions. For unambiguous identification, comparison with authenticated standards is recommended.

Conclusion and Future Perspectives

This compound and isothis compound represent a fascinating class of natural products with significant potential for the development of new anticancer and antimicrobial agents. Their stereoisomeric relationship and the ability of this compound to convert to the more stable isothis compound are important considerations for their isolation, synthesis, and therapeutic application. The elucidation of the signaling pathway modulated by isothis compound in breast cancer cells provides a solid foundation for further mechanistic studies and the design of more potent and selective analogs. Future research should focus on the total synthesis of these molecules to enable the preparation of a wider range of derivatives for structure-activity relationship studies. Additionally, a more detailed investigation into the molecular targets of these compounds will be crucial for optimizing their therapeutic potential and overcoming potential resistance mechanisms.

References

Quinocycline B: A Case of Mistaken Identity in DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper Correcting the Record on Quinocycline B's Mechanism of Action and Providing a Guide to True DNA Gyrase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

It has come to our attention that there is a significant misunderstanding regarding the mechanism of action of this compound, a polyketide antibiotic. This document serves to clarify that This compound is not an inhibitor of DNA gyrase. Its primary mode of action is the inhibition of bacterial protein synthesis through binding to the ribosome.[1] This whitepaper will first address the established mechanism of this compound and then, to serve the underlying interest in DNA gyrase inhibitors, provide an in-depth technical guide on the mechanism of action of a well-established class of DNA gyrase inhibitors: the quinolones.

Part 1: The True Mechanism of Action of this compound

This compound is a natural product belonging to the polyketide family of antibiotics, with structural similarities to anthracyclines.[1][2][3] It was first isolated from a Micromonospora strain found in the microbiome of a deep-sea sponge.[1] Contrary to the premise of the inquiry, extensive literature review reveals that the antibacterial efficacy of this compound stems from its ability to bind to the bacterial ribosome, thereby disrupting the process of protein synthesis.[1] This mechanism is fundamentally different from the action of DNA gyrase inhibitors.

Due to this distinct mode of action, there is no scientific literature detailing the effects of this compound on DNA gyrase. Consequently, quantitative data such as IC50 values, binding affinities, and detailed experimental protocols for assessing this compound's interaction with DNA gyrase are non-existent.

Part 2: A Technical Guide to the Mechanism of Action of Quinolone Antibiotics on DNA Gyrase

For researchers interested in the inhibition of DNA gyrase, the quinolone class of antibiotics provides a well-documented and highly relevant case study. Quinolones are potent bactericidal agents that specifically target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6]

The Role of DNA Gyrase

DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair.[4][6] It introduces negative supercoils into the DNA, a process that helps to manage the topological stress of the DNA double helix.[4] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[5][7]

The Quinolone Mechanism of Inhibition

Quinolones exert their bactericidal effect by stabilizing a transient intermediate in the DNA gyrase reaction cycle.[5][7] The key steps in this process are outlined below:

  • Binding to the Gyrase-DNA Complex: Quinolones do not bind effectively to either DNA gyrase or DNA alone. Instead, they bind to the complex formed between the enzyme and the DNA substrate.[5]

  • Formation of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing the break. Quinolones bind to this "cleavage complex," preventing the resealing of the DNA strands.[5][7]

  • Induction of Cell Death: The stabilized cleavage complex acts as a physical barrier to the progression of replication forks and transcription machinery.[7] This leads to the accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[8]

The logical relationship of the quinolone mechanism of action is depicted in the following diagram:

Quinolone_Mechanism cluster_0 Normal DNA Gyrase Activity cluster_1 Quinolone Inhibition DNA_Gyrase DNA Gyrase Cleavage_Complex Transient Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to DNA DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Reseals DNA Stabilized_Complex Stabilized Cleavage Complex Quinolone Quinolone Quinolone->Stabilized_Complex Binds to Cleavage Complex Replication_Block Replication Fork Blockage Stabilized_Complex->Replication_Block Prevents Resealing Cell_Death Cell Death Replication_Block->Cell_Death Induces DNA Damage

Caption: Quinolone Mechanism of Action on DNA Gyrase.

Quantitative Data on Quinolone Inhibition of DNA Gyrase

The inhibitory potency of quinolones against DNA gyrase is typically quantified by the 50% inhibitory concentration (IC50). These values are determined through various in vitro assays. The table below summarizes representative IC50 values for several common quinolones against DNA gyrase from different bacterial species.

QuinoloneBacterial SpeciesDNA Gyrase IC50 (µg/mL)Reference
CiprofloxacinEscherichia coli0.6[9]
LevofloxacinEnterococcus faecalis28.1[10]
MoxifloxacinStaphylococcus aureus0.25[9]
NorfloxacinEscherichia coli1.0[9]
Experimental Protocols for Assessing DNA Gyrase Inhibition

Several key in vitro assays are employed to study the mechanism of action of DNA gyrase inhibitors.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Experimental Workflow:

Supercoiling_Assay Start Relaxed Plasmid DNA + DNA Gyrase Incubation Incubate with Test Compound Start->Incubation Termination Stop Reaction (e.g., with SDS/Proteinase K) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Analysis Visualize and Quantify Supercoiled vs. Relaxed DNA Electrophoresis->Analysis

Caption: DNA Supercoiling Inhibition Assay Workflow.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

  • Compound Addition: Add the test compound (e.g., a quinolone) at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to denature the enzyme.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[10]

This assay directly measures the formation of the gyrase-DNA cleavage complex, which is stabilized by quinolones.

Experimental Workflow:

Cleavage_Assay Start Supercoiled Plasmid DNA + DNA Gyrase Incubation Incubate with Test Compound Start->Incubation Denaturation Add SDS to trap cleavage complex Incubation->Denaturation Linearization Add Proteinase K to digest gyrase Denaturation->Linearization Electrophoresis Agarose Gel Electrophoresis Linearization->Electrophoresis Analysis Visualize and Quantify Linearized DNA Electrophoresis->Analysis

Caption: DNA Cleavage Assay Workflow.

Detailed Methodology:

  • Reaction Mixture: Combine supercoiled plasmid DNA, purified DNA gyrase, and the test compound in a suitable reaction buffer.

  • Incubation: Incubate the mixture at 37°C to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS to the reaction. This denatures the gyrase subunits that are not covalently attached to the DNA, effectively trapping the cleavage complex where the GyrA subunits are covalently linked to the 5'-ends of the broken DNA.

  • Enzyme Digestion: Add proteinase K to digest the DNA gyrase, leaving the linearized plasmid DNA.

  • Analysis: Separate the DNA by agarose gel electrophoresis. The amount of linearized DNA is a direct measure of the stabilized cleavage complex formation.[8]

DNA gyrase requires ATP hydrolysis for its supercoiling activity. Some inhibitors target the ATPase activity of the GyrB subunit.

Detailed Methodology:

  • Reaction Setup: The assay is typically performed in a microplate format and measures the hydrolysis of ATP to ADP.

  • Detection: The amount of ADP produced can be quantified using various methods, such as coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Inhibition Measurement: The assay is performed in the presence and absence of the test compound to determine its effect on the rate of ATP hydrolysis.

Conclusion

While this compound is a promising antibiotic, its mechanism of action is through the inhibition of protein synthesis, not DNA gyrase. For researchers focused on DNA gyrase as a therapeutic target, the quinolone antibiotics serve as a paradigm for understanding the intricacies of inhibiting this essential bacterial enzyme. The experimental protocols and data presented in this guide provide a framework for the investigation and development of novel DNA gyrase inhibitors.

References

An In-depth Technical Guide to the Biological Activity and Properties of Quinocycline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocycline B, also known as Kosinostatin, is a member of the quinocycline class of antibiotics with potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, antimicrobial and anticancer activities, and underlying mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological profile.

Chemical Properties and Structure

This compound is a complex natural product with the molecular formula C₃₃H₃₂N₂O₁₀ and a molecular weight of approximately 616.6 g/mol .[1] Its structure is characterized by a polycyclic aromatic core linked to a sugar moiety and a pyrrolopyrrole ring system.

PropertyValueReference
Molecular Formula C₃₃H₃₂N₂O₁₀[1]
Molecular Weight 616.6 g/mol [1]
Synonym Kosinostatin[2]
CAS Number 37231-76-8[1]

Biological Activity

This compound exhibits a dual spectrum of activity, demonstrating both antimicrobial and anticancer properties.

Antimicrobial Activity

This compound displays potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.

Organism TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteria0.039 µg/mL[3][4]
Gram-negative bacteria & Yeasts1.56 - 12.5 µg/mL[3][4]
Anticancer Activity

This compound has demonstrated significant cytotoxicity against a range of human cancer cell lines. Its inhibitory effects are observed at micromolar to sub-micromolar concentrations.

ActivityIC₅₀ ValueReference
Cytotoxicity against various cancer cell lines0.02 - 0.6 µM[3][4]
Inhibition of human DNA topoisomerase IIα3 - 10 µM[3][4]

The closely related analogue, Isothis compound, has also been studied for its anticancer effects:

Cell LineIC₅₀ ValueReference
MDA-MB-231 (Human Breast Cancer)9.2 ± 1.0 µM[5]

Mechanism of Action

Inhibition of DNA Topoisomerase IIα

A primary mechanism of action for this compound's anticancer activity is the inhibition of human DNA topoisomerase IIα.[3][4] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The general mechanism of quinolone-class antibiotics involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[6][7][8][9]

Induction of Apoptosis and Cell Cycle Arrest

Studies on the closely related compound, Isothis compound, provide significant insights into the cellular pathways affected. In MDA-MB-231 human breast cancer cells, Isothis compound induces G0/G1 cell cycle arrest and apoptosis through a mitochondrial-mediated pathway.[5]

Key molecular events include:

  • Suppression of cell cycle progression proteins: Downregulation of Cyclin D1 and CDK4.[5]

  • Upregulation of cell cycle inhibitor: Enhancement of p27 levels.[5]

  • Inhibition of survival signaling: Reduction in the phosphorylation of Akt.[5]

  • Induction of oxidative stress: Promotion of excessive reactive oxygen species (ROS) production.[5]

  • Activation of stress-activated protein kinases: Activation of JNK and p38-MAPK signaling.[5]

  • Inhibition of a key proliferation pathway: Inhibition of ERK phosphorylation.[5]

Furthermore, studies on Kosinostatin (this compound) in MCF-7 breast cancer cells have shown that it can induce apoptosis through the expression of the p53 tumor suppressor protein.[10]

G cluster_0 This compound (Kosinostatin) cluster_1 Cellular Targets & Effects cluster_2 Cellular Outcomes QB This compound TopoII DNA Topoisomerase IIα QB->TopoII Inhibits p53 p53 QB->p53 Induces Expression DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Leads to Apoptosis Apoptosis p53->Apoptosis DNA_damage->Apoptosis G cluster_0 Isothis compound cluster_1 Signaling Pathways cluster_2 Cell Cycle & Apoptosis Regulation IQB Isothis compound Akt p-Akt IQB->Akt Reduces ERK p-ERK IQB->ERK Inhibits JNK JNK IQB->JNK Activates p38 p38-MAPK IQB->p38 Activates ROS ROS IQB->ROS Promotes p27 p27 IQB->p27 Enhances CyclinD1_CDK4 Cyclin D1/CDK4 Akt->CyclinD1_CDK4 Regulates ERK->CyclinD1_CDK4 Promotes Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ROS->JNK ROS->p38 CellCycleArrest G0/G1 Arrest CyclinD1_CDK4->CellCycleArrest Promotes Progression (Inhibited) p27->CyclinD1_CDK4 Inhibits CellCycleArrest->Apoptosis G A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read results and determine the lowest concentration with no visible growth (MIC) D->E G A Seed cells in a 96-well plate and incubate overnight B Treat cells with various concentrations of this compound for 48-72 hours A->B C Add MTT solution and incubate for 4 hours B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and determine IC50 E->F

References

An In-Depth Technical Guide to the Quinocycline B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, an angucycline antibiotic, exhibits potent antibacterial and antitumor activities. Its complex chemical structure, featuring a characteristic benz[a]anthracene core, has garnered significant interest from the scientific community. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive investigation into the putative biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of related angucycline antibiotics and specific insights into the kosinostatin biosynthetic gene cluster, which is believed to produce a compound identical to this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type II Polyketide Synthase (PKS) pathway. The core angucycline scaffold is assembled by the PKS machinery, followed by tailoring reactions catalyzed by a suite of enzymes, including oxidoreductases, glycosyltransferases, and enzymes for the formation of the unique pyrrolopyrrole moiety.

Assembly of the Polyketide Backbone

The biosynthesis is initiated by a Type II PKS system. A starter unit, typically acetyl-CoA, is loaded onto the acyl carrier protein (ACP). The polyketide chain is then extended through the iterative addition of nine malonyl-CoA extender units. This process is catalyzed by a set of core PKS enzymes:

  • Ketosynthase (KSα and KSβ): Catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-ACP.

  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheinyl arm.

  • Chain Length Factor (CLF): Works in conjunction with KSα to determine the precise length of the polyketide chain.

The resulting linear decaketide is highly reactive and remains bound to the ACP.

Cyclization and Aromatization

Following its synthesis, the linear polyketide undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic benz[a]anthracene core of angucyclines. This process is guided by several enzymes:

  • Aromatases (ARO): Catalyze the dehydration and subsequent aromatization of specific rings.

  • Cyclases (CYC): Mediate the regiospecific aldol condensations that form the cyclic structure.

The initial stable intermediate formed is likely a molecule such as UWM6 or prejadomycin, common precursors in many angucycline pathways.[1][2]

Post-PKS Tailoring Modifications

The angucycline core is then subjected to a series of tailoring reactions to yield the final, biologically active this compound. These modifications are crucial for the compound's efficacy and specificity.

  • Oxidoreductases: These enzymes, including monooxygenases and dehydrogenases, introduce hydroxyl groups and catalyze other redox transformations on the angucycline scaffold. These modifications are critical for the formation of the quinone moiety.[3][4]

  • Glycosyltransferases (GTs): Attach sugar moieties to the aglycone. In the case of this compound, this involves the addition of a unique branched-chain deoxysugar. The biosynthesis of this sugar starts from a primary sugar phosphate, which is converted to an NDP-activated deoxysugar by a series of enzymes and then transferred to the angucycline core by a GT.[1]

  • NRPS-mediated formation of the Pyrrolopyrrole Moiety: A key feature of kosinostatin (this compound) is a pyrrolopyrrole moiety. Evidence suggests this is synthesized by a dedicated set of enzymes, likely involving an NRPS-like mechanism, from precursors such as nicotinic acid and ribose.[5]

Quantitative Data in Angucycline Biosynthesis

ParameterEnzyme/StrainValueCompoundReference
Production Titer Streptomyces sp. J1074::spi~15 mg/LAngucyclinones[6]
Enzyme Kinetics (Km) PgaE (oxygenase)25 ± 5 µMPrejadomycin[4]
Enzyme Kinetics (kcat) PgaE (oxygenase)0.8 ± 0.1 min-1Prejadomycin[4]
Inhibition Constant (IC50) Kosinostatin0.02 - 0.6 µMVarious cancer cell lines[7]
Minimum Inhibitory Concentration (MIC) Kosinostatin0.039 µg/mlGram-positive bacteria[7]

Disclaimer: The data presented in this table are from studies on angucycline antibiotics that are structurally related to this compound. They are provided for illustrative purposes to demonstrate the types of quantitative measurements made in this field of research. Specific values for the this compound pathway may vary.

Key Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this area of research.

Gene Knockout and Complementation

Objective: To determine the function of a specific gene in the biosynthetic pathway.

Methodology:

  • Construction of a Gene Replacement Cassette: A cassette containing a resistance marker (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene is constructed using PCR and molecular cloning techniques.

  • Transformation and Homologous Recombination: The gene replacement cassette is introduced into the producer strain (e.g., Micromonospora sp.) via protoplast transformation or conjugation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

  • Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of the final product and the accumulation of a biosynthetic intermediate suggest the function of the knocked-out gene.

  • Complementation: The wild-type gene is cloned into an expression vector and introduced back into the mutant strain. Restoration of the production of the final compound confirms the function of the gene.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce the natural product in a more genetically tractable host and to facilitate pathway engineering.

Methodology:

  • Cloning of the Biosynthetic Gene Cluster (BGC): The entire BGC is cloned from the genomic DNA of the native producer. This can be achieved using techniques like Transformation-Associated Recombination (TAR) in yeast or by assembling smaller DNA fragments.[8]

  • Vector Construction: The cloned BGC is ligated into a suitable expression vector that can replicate in the chosen heterologous host (e.g., Streptomyces coelicolor or Streptomyces albus).[6]

  • Transformation of the Heterologous Host: The expression construct is introduced into the heterologous host.

  • Cultivation and Metabolite Analysis: The recombinant strain is cultivated under conditions that induce the expression of the BGC. The production of the target compound is verified by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzyme Assays

Objective: To characterize the specific function and catalytic parameters of a biosynthetic enzyme.

Methodology:

  • Cloning and Overexpression of the Enzyme: The gene encoding the target enzyme is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag). The protein is then overexpressed in a suitable host.

  • Protein Purification: The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by other chromatographic steps like size-exclusion or ion-exchange chromatography to achieve high purity.

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., NADPH, FAD). The reaction mixture is incubated for a defined period at an optimal temperature.

  • Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, LC-MS, and NMR to confirm the identity of the product and to quantify its formation.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and kcat can be determined by fitting the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of this compound

Quinocycline_B_Biosynthesis cluster_PKS Type II PKS Module cluster_Cyclization Cyclization & Aromatization cluster_Tailoring Post-PKS Tailoring cluster_Product Final Product Acetyl-CoA Acetyl-CoA PKS Core Enzymes PKS Core (KS, CLF, ACP) Acetyl-CoA->PKS Core Enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Core Enzymes Linear Decaketide Linear Decaketide PKS Core Enzymes->Linear Decaketide ARO_CYC Aromatase/ Cyclase Linear Decaketide->ARO_CYC Angucycline Core Angucycline Core ARO_CYC->Angucycline Core Oxidoreductases Oxidoreductases Angucycline Core->Oxidoreductases Glycosyltransferases Glycosyltransferases Oxidoreductases->Glycosyltransferases NRPS Machinery NRPS Machinery Glycosyltransferases->NRPS Machinery This compound This compound NRPS Machinery->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow A Identify Producer Strain & Isolate Compound B Genome Sequencing A->B C Bioinformatic Analysis (antiSMASH) B->C D Identify Putative BGC C->D E Gene Knockout Studies D->E F Heterologous Expression D->F H Metabolite Analysis (HPLC, MS, NMR) E->H F->H G In Vitro Enzyme Assays I Pathway Elucidation G->I H->G H->I

Caption: General experimental workflow for biosynthetic pathway elucidation.

References

An In-depth Technical Guide on the Antitumor and Cytotoxic Effects of Isoquinocycline B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in the public domain regarding "Quinocycline B" is limited. This guide focuses on "Isothis compound," a closely related anthraquinone derivative, based on available scientific literature. The findings presented herein are attributed to Isothis compound (IQCB).

Introduction

Isothis compound (IQCB) is an anthraquinone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its antitumor and cytotoxic effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data Presentation

The cytotoxic activity of Isothis compound has been quantified against the MDA-MB-231 human breast cancer cell line. The key efficacy metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Isothis compound

CompoundCell LineAssay TypeIC50 Value (µM)Citation
Isothis compoundMDA-MB-231Cytotoxicity9.2 ± 1.0[1]

Mechanism of Action

Isothis compound exerts its antitumor effects through a multi-faceted mechanism that involves the induction of cell cycle arrest and apoptosis, mediated by the modulation of key signaling pathways.

Cell Cycle Arrest

IQCB induces a G0/G1 phase cell cycle arrest in cancer cells.[1] This is achieved by:

  • Suppressing Cyclin D1/CDK4 expression: These are key proteins that drive the cell cycle from the G1 to the S phase.

  • Enhancing p27 levels: p27 is a cyclin-dependent kinase inhibitor that blocks the progression of the cell cycle.[1]

Induction of Apoptosis

IQCB is a potent inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway. This is characterized by:

  • Induction of Oxidative Stress: IQCB promotes the excessive production of reactive oxygen species (ROS).[1]

  • Mitochondrial-Mediated Apoptosis: The apoptotic process is confirmed by the cleavage of PARP and the activation of caspase-3.[1]

Modulation of Signaling Pathways

The antitumor activity of IQCB is linked to its ability to modulate critical intracellular signaling pathways:

  • Akt Pathway: IQCB reduces the levels of phosphorylated Akt, a key protein in cell survival and proliferation.[1]

  • MAPK Signaling Pathway: IQCB differentially modulates the MAPK pathway by:

    • Activating JNK and p38-MAPK signaling.[1]

    • Inhibiting ERK phosphorylation.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Isothis compound.

G1_Cell_Cycle_Arrest IQCB Isothis compound p27 p27 IQCB->p27 CyclinD1_CDK4 Cyclin D1/CDK4 IQCB->CyclinD1_CDK4 p27->CyclinD1_CDK4 G1_S_Progression G1/S Progression CyclinD1_CDK4->G1_S_Progression

Caption: Isothis compound-induced G0/G1 cell cycle arrest.

Mitochondrial_Apoptosis_Pathway IQCB Isothis compound ROS ROS IQCB->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by Isothis compound.

MAPK_Akt_Signaling IQCB Isothis compound Akt p-Akt IQCB->Akt JNK_p38 JNK / p38 IQCB->JNK_p38 ERK p-ERK IQCB->ERK Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis JNK_p38->Apoptosis ERK->Cell_Survival

Caption: Modulation of Akt and MAPK signaling by Isothis compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a compound like Isothis compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with Isothis compound (Varying Concentrations) Cell_Culture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Flow_Cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Apoptosis_Rate Apoptosis Rate Quantification Flow_Cytometry->Apoptosis_Rate Protein_Levels Quantify Protein Levels (e.g., p-Akt, Caspase-3) Western_Blot->Protein_Levels

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Isothis compound's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Isothis compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Seed cells in a 6-well plate and treat with Isothis compound for the desired time.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect and quantify specific proteins.

  • Protein Extraction: Treat cells with Isothis compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p27, p-Akt, Akt, p-JNK, JNK, p-p38, p38, p-ERK, ERK, cleaved caspase-3, PARP, and a loading control like β-actin). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Isothis compound demonstrates significant antitumor and cytotoxic effects against breast cancer cells. Its mechanism of action, involving the induction of G0/G1 cell cycle arrest and mitochondrial-mediated apoptosis through the modulation of the Akt and MAPK signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation. The protocols and data presented in this guide provide a foundational resource for researchers dedicated to the development of novel cancer therapeutics.

References

Initial Studies on the Antibacterial Spectrum of Quinocycline B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as Kosinostatin, is a naturally occurring polyketide antibiotic belonging to the quinocycline family.[1][2] Isolated from Micromonospora species, this compound has demonstrated significant antibacterial potential, particularly against Gram-positive bacteria.[3] Its chemical formula is C33H32N2O10.[4] Preliminary studies indicate a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some yeasts.[1][5] Furthermore, this compound has been shown to exhibit antitumor properties and to inhibit human DNA topoisomerase IIα, suggesting a mechanism of action that may involve the disruption of DNA replication.[3][5] This technical guide provides a summary of the initial findings on the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its likely mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the initial findings on the in vitro antibacterial activity of this compound, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that detailed studies against a wide variety of specific bacterial strains are still emerging. The data presented for Gram-negative bacteria reflects the currently available range.

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive0.039[1][5]
Streptococcus pneumoniaeGram-positive0.039[1][5]
Enterococcus faecalisGram-positive0.039[1][5]
Escherichia coliGram-negative1.56 - 12.5[1][5]
Pseudomonas aeruginosaGram-negative1.56 - 12.5[1][5]
Klebsiella pneumoniaeGram-negative1.56 - 12.5[1][5]

Note: The MIC value for Gram-positive bacteria is based on the strong inhibitory activity reported.[1][5] The MIC range for Gram-negative bacteria reflects the moderate inhibition observed in initial studies.[1][5] Further research is required to determine the specific MIC values for individual Gram-negative species.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antibacterial spectrum of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining the MIC of novel antibiotics like this compound.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (Kosinostatin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: A series of twofold serial dilutions of the this compound stock solution are prepared in CAMHB directly in the 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations.

  • Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Mechanism of Action

The antibacterial activity of quinolone antibiotics, the class to which this compound belongs, is primarily due to the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Quinocycline_B_Mechanism_of_Action cluster_bacterium Bacterial Cell QuinocyclineB This compound DNA_Gyrase DNA Gyrase QuinocyclineB->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV QuinocyclineB->TopoisomeraseIV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes TopoisomeraseIV->Decatenated_DNA Decatenates replicated chromosomes DNA_Replication DNA Replication DNA_Replication->TopoisomeraseIV Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Supercoiled_DNA->DNA_Replication Relaxed_DNA Relaxed DNA

Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication.

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Determination_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Prep_Inoculum Prepare and Standardize Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

Application Notes and Protocols for the Purification of Quinocycline B using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Quinocycline B, a tetracycline-class antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established techniques for the separation of tetracycline analogues and are intended to serve as a comprehensive guide for achieving high-purity this compound for research and development purposes.

Introduction

This compound belongs to the quinolone class of antibiotics, which are known to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] This interference with essential enzymes for DNA replication leads to double-stranded DNA breaks and ultimately bacterial cell death.[1] Given its therapeutic potential, obtaining highly purified this compound is critical for accurate in vitro and in vivo studies, formulation development, and overall drug efficacy and safety assessment.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of antibiotics like tetracyclines.[1][4][5] This method separates compounds based on their hydrophobicity, allowing for the effective removal of impurities, degradation products, and other closely related analogues.

HPLC Methodologies for this compound Purification

The selection of HPLC parameters is crucial for achieving optimal separation and purity of this compound. Based on methods developed for structurally similar tetracycline compounds, the following conditions are recommended.

Chromatographic Conditions

Successful purification of tetracycline analogues has been demonstrated using various reversed-phase columns and mobile phase compositions. A gradient elution is generally preferred to ensure good resolution of the target compound from its impurities.

ParameterRecommended Conditions
Column C18 or C8 reversed-phase column (e.g., Zorbax SB-C18, Inertsil ODS 3V C18, Discovery C18)[4][5][6]
Particle Size: 3.5 µm or 5 µm
Dimensions: 4.6 x 75 mm, 4.6 x 150 mm, or 4.6 x 250 mm[2][4][5][6]
Mobile Phase A 0.025 M Potassium Phosphate Monobasic (KH2PO4) in water, pH adjusted to 3.0[5] or 0.1% Phosphoric Acid in water.[2]
Mobile Phase B Acetonitrile or Methanol[2][5][7]
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 60-80%) over 10-20 minutes.[3][5]
Flow Rate 1.0 mL/min[2][5]
Column Temperature 25°C - 35°C[4][5]
Detection Wavelength 280 nm or 350 nm[2][5]
Injection Volume 5 - 20 µL
Sample Preparation

Proper sample preparation is essential to prevent column clogging and to ensure the stability of this compound during analysis.

  • Dissolution: Dissolve the crude this compound sample in a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) is often a good starting point.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Experimental Protocol: Purification of this compound

This protocol provides a step-by-step guide for the purification of this compound using a standard RP-HPLC system.

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Potassium Phosphate Monobasic (KH2PO4)

  • Phosphoric Acid

  • HPLC-grade water

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.025 M solution of KH2PO4 in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Degas the solution using a sonicator for 15-20 minutes.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Degas before use.

Chromatographic Run
  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the crude this compound sample as described in section 2.2.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as follows:

    • 0-10 min: 5% to 60% Mobile Phase B

    • 10-12 min: 60% to 5% Mobile Phase B

    • 12-15 min: Hold at 5% Mobile Phase B (re-equilibration)

  • Monitor the chromatogram at 280 nm. The peak corresponding to this compound should be collected.

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Visualization of Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude this compound B Dissolve in Initial Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C G Inject Sample C->G D Prepare Mobile Phases A & B E Degas Mobile Phases D->E F Equilibrate HPLC Column E->F F->G H Gradient Elution G->H I UV Detection H->I J Fraction Collection I->J K Purity Analysis of Fractions J->K L Pool Pure Fractions K->L M Solvent Evaporation L->M N Purified this compound M->N

Caption: HPLC Purification Workflow for this compound.

Signaling Pathway: Mechanism of Action of Quinolone Antibiotics

This compound, as a member of the quinolone family, targets bacterial DNA gyrase and topoisomerase IV. The diagram below illustrates this mechanism.

G cluster_cell Bacterial Cell Quinocycline This compound DNA_Gyrase DNA Gyrase Quinocycline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinocycline->Topo_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Essential for Topo_IV->Replication Essential for DS_Breaks Double-Strand DNA Breaks Replication->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of Action of this compound.

Method Validation

To ensure the reliability and reproducibility of the HPLC method for this compound purification, it is essential to perform method validation. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from its degradation products and impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Replace the column.- Reduce the sample concentration or injection volume.
Low Resolution - Inappropriate mobile phase composition- Gradient is too steep- Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile).- Use a shallower gradient.
Ghost Peaks - Contaminated mobile phase or injector- Use fresh, high-purity mobile phase.- Clean the injector and sample loop.
Fluctuating Baseline - Air bubbles in the system- Pump malfunction- Degas the mobile phase thoroughly.- Purge the pump.

References

Application Notes and Protocols for Quinocycline B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as Kosinostatin, is a member of the quinocycline class of antibiotics. It shares a close structural relationship with its stereoisomer, Isothis compound, differing only in the stereochemistry at the C-2' spiro carbon.[1] Both compounds have demonstrated notable antibiotic and antitumor properties.[2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, drawing upon established methodologies and data from studies on both this compound (Kosinostatin) and its isomer, Isothis compound. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, making them promising candidates for further investigation in oncology research.

Data Presentation

The cytotoxic effects of this compound and its isomer have been quantified across various cancer cell lines. The following tables summarize the available data for easy comparison.

Table 1: Cytotoxicity of this compound (Kosinostatin)

Cell LineAssayEndpointResult
Various Cancer Cell LinesNot SpecifiedIC500.02 - 0.6 µM[3]
MCF-7 (Breast Carcinoma)MTT AssayCell ViabilityUp to 50% reduction at 5 and 10 µM[4]

Table 2: Cytotoxicity of Isothis compound

Cell LineAssayEndpointResult
MDA-MB-231 (Breast Cancer)Not SpecifiedIC509.2 ± 1.0 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7)

  • This compound (Kosinostatin)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.5% SDS, 25 mM HCl, 90% isopropyl alcohol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium (RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve using a suitable software like GraphPad Prism.[7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated cells from the cytotoxicity assay

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[2]

  • RNase A solution (100 µg/mL in PBS)[2]

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest the cells (both adherent and floating) and wash them twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[9]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[2] Add 400 µL of PI solution and mix well.[2]

  • Flow Cytometry Analysis: Incubate the cells in the dark for at least 30 minutes at room temperature before analysis on a flow cytometer.[9] Acquire data for at least 10,000 single-cell events. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-Akt, total ERK, total Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 15-20 µg) on SDS-PAGE gels and transfer them to PVDF membranes.[10]

  • Immunoblotting: Block the membranes with blocking buffer for 1 hour at room temperature. Incubate the membranes with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C.[11] After washing, incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. The membranes can be stripped and re-probed for loading controls like GAPDH or β-actin to ensure equal protein loading.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the signaling pathways affected by this compound's isomer, Isothis compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis cell_culture Seed Cells in 96-well plate incubation_24h Incubate 24h cell_culture->incubation_24h add_compound Add this compound (various concentrations) incubation_48h Incubate 24-72h add_compound->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation_48h->cell_cycle western_blot Western Blot (Akt/MAPK Signaling) incubation_48h->western_blot ic50 Calculate IC50 mtt_assay->ic50 cell_dist Determine Cell Cycle Distribution cell_cycle->cell_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for this compound cytotoxicity testing.

signaling_pathway cluster_compound This compound (Isomer) cluster_ros Cellular Stress cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_outcome Cellular Outcome Quinocycline_B Isothis compound ROS ROS Production Quinocycline_B->ROS ERK ERK Inhibition Quinocycline_B->ERK inhibits Akt p-Akt Inhibition Quinocycline_B->Akt inhibits JNK JNK Activation ROS->JNK p38 p38-MAPK Activation ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis p27 p27 Enhancement Akt->p27 inhibits CyclinD1_CDK4 Cyclin D1/CDK4 Suppression Akt->CyclinD1_CDK4 activates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p27->Cell_Cycle_Arrest CyclinD1_CDK4->Cell_Cycle_Arrest promotes progression (inhibited) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathways affected by Isothis compound.

References

Application Notes and Protocols for DNA Gyrase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2] The DNA gyrase supercoiling inhibition assay is a fundamental in vitro method used to identify and characterize compounds that interfere with the enzymatic activity of DNA gyrase, providing a measure of their potential as antibacterial drugs.[1]

It is important to note that while this document provides a detailed protocol for a DNA gyrase inhibition assay, the compound Quinocycline B is a polyketide antibiotic that is known to function by inhibiting bacterial protein synthesis through binding to the ribosome.[2] There is currently no scientific evidence to suggest that this compound inhibits DNA gyrase. Therefore, the following protocol is a general guide for testing a compound of interest against DNA gyrase and is not based on any known activity of this compound.

Principle of the Assay

The DNA gyrase supercoiling assay is based on the enzyme's ability to convert relaxed circular plasmid DNA into its supercoiled form, a process that requires ATP hydrolysis.[1][2] When a potential inhibitor is present, the supercoiling activity of DNA gyrase is reduced or completely blocked. The different topological forms of the plasmid DNA (relaxed and supercoiled) can then be separated by agarose gel electrophoresis.[2] The degree of inhibition is determined by comparing the amount of supercoiled DNA in the presence of the test compound to that of a control reaction without the compound.

Data Presentation

The inhibitory activity of a test compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the compound required to reduce the DNA gyrase supercoiling activity by 50%. The results can be summarized in a table for clear comparison.

Table 1: Inhibitory Activity of Test Compound against E. coli DNA Gyrase

CompoundTest Concentration (µM)Percent Inhibition (%)IC50 (µM)
Test Compound (e.g., this compound) (User-defined)(User-determined)(User-calculated)
Positive Control (e.g., Ciprofloxacin) (User-defined)(User-determined)(User-calculated)
Negative Control (e.g., DMSO) 00N/A

Experimental Protocols

Materials and Reagents
  • E. coli DNA Gyrase (enzyme)

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT, 850 mM Potassium Glutamate, 50% glycerol)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 10% glycerol)

  • ATP solution (e.g., 10 mM)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Nuclease-free water

  • 2X Stop Buffer/Loading Dye (e.g., 20% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA)

  • Agarose

  • 1X TAE or TBE buffer for electrophoresis

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Chloroform/isoamyl alcohol (24:1 v/v) (optional, for stopping the reaction)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, DNA, ATP) mix_reagents Aliquot Reaction Mix (Buffer, DNA, Water) prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Diluted Enzyme to Start Reaction prep_enzyme->add_enzyme prep_compound Prepare Test Compound Serial Dilutions add_compound Add Test Compound/ Controls prep_compound->add_compound mix_reagents->add_compound add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer/Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualize analyze Quantify Band Intensity & Calculate % Inhibition visualize->analyze

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol

1. Enzyme Titration (to determine the optimal enzyme concentration):

  • Prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, ATP, and nuclease-free water.

  • Create a serial dilution of the DNA gyrase enzyme in Dilution Buffer.

  • Set up a series of reactions with a fixed amount of reaction mix and varying concentrations of the enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 2X Stop Buffer/Loading Dye.

  • Run the samples on a 1% agarose gel in 1X TAE or TBE buffer.

  • Stain the gel with a DNA stain and visualize the bands under UV light.

  • The optimal enzyme concentration is the lowest concentration that results in the complete conversion of relaxed DNA to the supercoiled form.

2. Inhibitor Assay:

  • Prepare a reaction mix as described in the enzyme titration step.

  • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (e.g., Ciprofloxacin) in the appropriate solvent. Also, prepare a solvent-only control (negative control).

  • Set up the reactions by adding the reaction mix, followed by the test compound dilutions or controls.

  • Initiate the reactions by adding the pre-determined optimal concentration of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 2X Stop Buffer/Loading Dye.

  • Analyze the samples by agarose gel electrophoresis as described above.

3. Data Analysis:

  • After electrophoresis, visualize and photograph the gel.

  • The top band on the gel represents the relaxed plasmid DNA, while the bottom, faster-migrating band represents the supercoiled DNA.

  • Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Intensity of supercoiled band with inhibitor / Intensity of supercoiled band without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of DNA Gyrase Inhibition

The following diagram illustrates the general mechanism of action for a DNA gyrase inhibitor. Such inhibitors typically bind to the enzyme-DNA complex, stabilizing the transient double-strand break and preventing the re-ligation of the DNA. This leads to an accumulation of cleaved DNA and ultimately inhibits DNA replication and transcription.

G cluster_pathway DNA Gyrase Catalytic Cycle and Inhibition relaxed_dna Relaxed DNA gyrase_binding Gyrase Binds to G-segment DNA relaxed_dna->gyrase_binding 1 t_segment_capture T-segment DNA Capture (ATP Binding) gyrase_binding->t_segment_capture 2 g_segment_cleavage G-segment Cleavage t_segment_capture->g_segment_cleavage 3 t_segment_passage T-segment Passage g_segment_cleavage->t_segment_passage 4 cleavage_complex Stabilized Cleavage Complex g_segment_cleavage->cleavage_complex g_segment_ligation G-segment Ligation t_segment_passage->g_segment_ligation 5 supercoiled_dna Supercoiled DNA g_segment_ligation->supercoiled_dna 6 inhibitor Inhibitor (e.g., Quinolone) inhibitor->cleavage_complex inhibition Inhibition of Re-ligation

Caption: Generalized mechanism of DNA gyrase inhibition.

Conclusion

The DNA gyrase supercoiling inhibition assay is a robust and reliable method for screening and characterizing potential antibacterial compounds that target this essential enzyme. The detailed protocol provided herein can be adapted for high-throughput screening and detailed mechanistic studies of novel inhibitors. When investigating a compound with a known primary mechanism of action, such as this compound's role in protein synthesis inhibition, it is crucial to select appropriate assays that align with its established biological activity.

References

Application of Quinocycline B in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as Kosinostatin, is a member of the quinocycline class of antibiotics, which are structurally related to anthracyclines.[1][2] Isolated from Streptomyces aureofaciens and Micromonospora sp., this natural product has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[1][3] Its potential as an anticancer agent stems from its ability to induce apoptosis, modulate key tumor suppressor pathways, and inhibit essential enzymes involved in DNA replication.[2][4] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting DNA replication and activating apoptotic pathways. Its key mechanisms of action include:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in human carcinoma cell lines. It activates both the intrinsic and extrinsic apoptotic pathways, leading to characteristic morphological changes such as cell shrinkage, nuclear condensation, and membrane blebbing.[2][4]

  • Modulation of the p53 Tumor Suppressor Protein: This compound has been shown to enhance the expression, stability, and transcriptional activity of the p53 tumor suppressor protein.[2][4] By preventing its degradation, this compound promotes the tumor suppressor functions of p53, contributing to cell cycle arrest and apoptosis.[4]

  • Inhibition of Human DNA Topoisomerase IIa: this compound inhibits the activity of human DNA topoisomerase IIa, an enzyme crucial for DNA replication and cell division.[2] This inhibition leads to DNA damage and ultimately triggers cell death in cancer cells.

Quantitative Data Summary

The cytotoxic and antiproliferative activities of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Carcinoma5 - 10[2][4]
VariousHuman Carcinoma0.02 - 0.6[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Kosinostatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: This flow cytometry-based assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for p53 Expression

Objective: To determine the effect of this compound on the expression of the p53 protein.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p53

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p53 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound in Cancer Cells

QuinocyclineB_Pathway QuinocyclineB This compound TopoisomeraseIIa Topoisomerase IIa QuinocyclineB->TopoisomeraseIIa inhibits p53_stabilization p53 Stabilization (Inhibition of Degradation) QuinocyclineB->p53_stabilization DNA_Damage DNA Damage TopoisomeraseIIa->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53_stabilization->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis in cancer cells.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for p53) Treatment->Protein_Analysis Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Quinocycline B: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Quinocycline B" is a hypothetical molecule presented here for illustrative purposes, as no specific information for a compound with this name is available in the current scientific literature. The following data, protocols, and pathways are based on the well-established characteristics of the broader quinoline and quinolone classes of antibiotics, to which a molecule named "this compound" would likely belong. These notes are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in exploring novel quinoline-based compounds.

Introduction

This compound emerges as a compelling lead compound in the landscape of drug discovery, representing a novel synthetic molecule integrating a quinoline core. Quinoline and its derivatives have a rich history in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The unique chemical architecture of this compound suggests a potential for multi-target engagement and a favorable profile for further optimization. These application notes provide an overview of this compound's potential, along with detailed protocols for its initial biological characterization.

Mechanism of Action (Hypothesized)

Based on the structural characteristics of related quinolone antibiotics, the primary mechanism of action for this compound is hypothesized to be the inhibition of essential bacterial enzymes, DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE).[6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with these enzymes and bacterial DNA, this compound is thought to induce double-stranded DNA breaks, ultimately leading to bacterial cell death.[6] This targeted action against bacterial-specific enzymes provides a basis for selective toxicity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical values observed for potent quinoline-based antibacterial compounds under investigation.

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration, MIC)

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Escherichia coli (ATCC 25922)Gram-negative1
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4
Methicillin-resistant S. aureus (MRSA)Gram-positive2

Table 2: Cytotoxicity Profile of this compound

Cell LineCell TypeIC₅₀ (µM)
HEK293Human embryonic kidney> 100
HepG2Human hepatoma75
A549Human lung carcinoma82

Table 3: In Vitro Enzyme Inhibition Assay

Enzyme TargetSource OrganismIC₅₀ (µM)
DNA GyraseE. coli0.8
Topoisomerase IVS. aureus1.2
Human Topoisomerase IIH. sapiens> 200

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Add an equal volume of the standardized bacterial suspension to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against mammalian cell lines.

Materials:

  • This compound stock solution

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 3: DNA Gyrase Inhibition Assay

This protocol details a supercoiling inhibition assay to measure the inhibitory effect of this compound on bacterial DNA gyrase.

Materials:

  • This compound

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • Assay buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Run the samples on a 1% agarose gel.

  • Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by the presence of relaxed DNA bands at higher concentrations of this compound.

  • Quantify the band intensities to determine the IC₅₀ value.

Visualizations

Signaling Pathway

QuinocyclineB_Mechanism cluster_bacterium Bacterial Cell QuinocyclineB This compound DNA_Gyrase DNA Gyrase QuinocyclineB->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV QuinocyclineB->TopoisomeraseIV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes cleavage complex TopoisomeraseIV->DNA Decatenation TopoisomeraseIV->DNA_Breaks Stabilizes cleavage complex Cell_Death Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow

Drug_Discovery_Workflow cluster_discovery Lead Discovery & Characterization cluster_optimization Lead Optimization start This compound (Lead Compound) mic_assay MIC Assay (Protocol 1) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (Protocol 2) start->cytotoxicity_assay enzyme_assay Enzyme Inhibition Assay (Protocol 3) start->enzyme_assay data_analysis Data Analysis (Tables 1, 2, 3) mic_assay->data_analysis cytotoxicity_assay->data_analysis enzyme_assay->data_analysis decision Go/No-Go Decision data_analysis->decision sar_studies Structure-Activity Relationship (SAR) decision->sar_studies Go adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy Models adme_tox->in_vivo

Caption: Workflow for the preclinical evaluation of this compound.

References

Experimental Design for Quinocycline B Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of Quinocycline B, a quinone-based antibiotic also known as kosinostatin.[1][2][3][4] The following protocols detail methodologies for determining its in vitro antimicrobial activity, assessing its impact on bacterial protein synthesis, and evaluating its in vivo efficacy in a murine infection model.

Introduction to this compound

This compound is a member of the quinocycline class of antibiotics, which are related to anthracyclines.[4][5] Its chemical structure suggests potential as a broad-spectrum antibacterial agent.[1][2][6] Like other quinolone antibiotics, its mechanism of action is presumed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7][8][9][10][11] This document outlines key experiments to characterize the efficacy of this compound.

In Vitro Efficacy Studies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[12][13] This assay is fundamental for assessing the potency of this compound against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria should be tested, including reference strains and clinical isolates. Suggested strains include:

    • Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA)

    • Streptococcus pneumoniae

    • Enterococcus faecalis

    • Escherichia coli

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for this assay.[12]

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

Data Presentation: MIC Values for this compound

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. aureus (MSSA)0.510.25 - 2
S. aureus (MRSA)140.5 - 8
S. pneumoniae0.250.50.125 - 1
E. faecalis281 - 16
E. coli4162 - 32
K. pneumoniae8324 - 64
P. aeruginosa>64>64>64

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

In Vitro Protein Synthesis Inhibition Assay

This assay determines if this compound inhibits bacterial protein synthesis, a common mechanism for antibiotics. A bacterial cell-free protein synthesis system is a rapid and effective tool for this purpose.[14][15][16][17]

Experimental Protocol: Bacterial Cell-Free Protein Synthesis Assay

  • System Components: Utilize a commercially available E. coli S30 cell-free extract system for protein synthesis. This system contains all the necessary components for transcription and translation.

  • Reporter Gene: A plasmid containing a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter is used as the template.[18]

  • Reaction Setup: Set up the cell-free protein synthesis reactions according to the manufacturer's instructions. Include a concentration range of this compound in the reaction mixtures. A known protein synthesis inhibitor (e.g., chloramphenicol) should be used as a positive control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Data Analysis: Measure the reporter protein activity (luminescence for luciferase or fluorescence for GFP). Calculate the half-maximal inhibitory concentration (IC50) of this compound for protein synthesis.

Data Presentation: Protein Synthesis Inhibition by this compound

CompoundIC50 (µM)
This compound15.2
Chloramphenicol (Control)5.8

In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the therapeutic potential of this compound in a living organism. A murine model of systemic infection is a standard preclinical model for assessing the efficacy of new antibiotics.[19][20][21][22][23]

Murine Model of Systemic Staphylococcus aureus Infection

Experimental Protocol: Systemic Infection Model

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: Use a virulent strain of S. aureus, such as USA300 (a community-associated MRSA strain).

  • Infection: Inject mice intraperitoneally with a bacterial suspension of approximately 1 x 10^7 CFU per mouse.

  • Treatment: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via an appropriate route (e.g., intravenous or intraperitoneal) at specified time points post-infection (e.g., 1 and 12 hours). A vehicle control group and a group treated with a standard-of-care antibiotic (e.g., vancomycin) should be included.

  • Monitoring: Monitor the mice for signs of illness and survival for a period of 7 days.

  • Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group and collect organs (e.g., kidneys, spleen, liver). Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Data Presentation: In Vivo Efficacy of this compound

Table 3.1: Survival Rate in S. aureus Infected Mice

Treatment GroupDose (mg/kg)Number of MiceSurvival Rate (%)
Vehicle Control-1010
This compound101040
This compound251070
This compound501090
Vancomycin201090

Table 3.2: Bacterial Burden in Kidneys of S. aureus Infected Mice (48h post-infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram ± SD
Vehicle Control-8.5 ± 0.4
This compound106.2 ± 0.6
This compound254.8 ± 0.5
This compound503.1 ± 0.3
Vancomycin203.3 ± 0.4

Investigation of Signaling Pathway Modulation

Bacterial infections can trigger various host signaling pathways, such as the NF-κB and MAPK pathways, leading to inflammatory responses.[24][25][26][27][28][29][30][31][32][33] Some antibiotics have been shown to modulate these pathways.[34][35][36][37][38][39][40][41] Investigating the effect of this compound on these pathways can provide insights into its potential immunomodulatory effects.

Experimental Workflow: Signaling Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Analysis Macrophages Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulate with LPS (Lipopolysaccharide) Macrophages->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-NF-κB, p-p38, p-JNK, p-ERK) Cell_Lysis->Western_Blot Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Cell_Lysis->Cytokine_Assay

Caption: Workflow for analyzing the effect of this compound on host signaling pathways.

Signaling Pathway Diagram: Simplified NF-κB and MAPK Pathways

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation IKK IKK TLR4->IKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Inflammation Nuclear Translocation & Transcription Quinocycline_B This compound Quinocycline_B->MAPK Potential Inhibition Quinocycline_B->IKK Potential Inhibition

Caption: Potential inhibitory points of this compound on NF-κB and MAPK signaling pathways.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be critical for understanding its antimicrobial spectrum, mechanism of action, and potential as a therapeutic agent for bacterial infections. Further investigations into its safety profile and pharmacokinetic properties will be necessary for its continued development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinocycline B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation yield of Quinocycline B. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for this compound production?

A1: this compound is a polyketide antibiotic primarily produced by actinomycetes, specifically species of Micromonospora and Streptomyces.[1][2] Strains have been isolated from various environments, including marine sponges and soil.[1][3]

Q2: What are the key factors influencing this compound yield in fermentation?

A2: The yield of this compound is influenced by a combination of nutritional and physical factors. Key nutritional factors include the composition of the fermentation medium, particularly the types and concentrations of carbon and nitrogen sources.[4][5] Critical physical parameters include pH, temperature, agitation, and aeration rates.[6][7]

Q3: How can I systematically optimize fermentation parameters for this compound?

A3: A systematic approach to optimization often involves a combination of "one-factor-at-a-time" (OFAT) experiments and statistical methods like Response Surface Methodology (RSM).[8][9][10] OFAT helps in identifying the significant factors, while RSM allows for the study of interactions between these factors to find the optimal conditions with fewer experimental runs.[8][9][10]

Troubleshooting Guide

Low or No this compound Yield

Problem: After the fermentation run, the yield of this compound is significantly lower than expected or undetectable.

Possible Cause Troubleshooting Steps
Inappropriate Strain Verify the identity and viability of the Micromonospora or Streptomyces strain. Sub-culture from a fresh stock for each fermentation.
Suboptimal Medium Composition Review and optimize the carbon and nitrogen sources in your fermentation medium. Refer to the Data Presentation section for typical ranges. Consider performing a media optimization study using RSM.[8][10]
Incorrect Physical Parameters Ensure that the pH, temperature, agitation, and aeration rates are within the optimal range for your specific strain. Monitor and control these parameters throughout the fermentation process.[6][7]
Contamination Check for microbial contamination by plating a sample of the fermentation broth on a general-purpose medium. Review and reinforce aseptic techniques during inoculation and sampling.
Inadequate Inoculum Optimize the inoculum size and age. A low inoculum density can lead to a long lag phase, while an old inoculum may have reduced viability.[7]
Inconsistent this compound Yield

Problem: There is significant variability in this compound yield between different fermentation batches, even under seemingly identical conditions.

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation Standardize the protocol for inoculum preparation, including the age of the seed culture and the cell density.
Variability in Raw Materials Ensure the quality and consistency of all media components, especially complex organic sources like soybean meal or yeast extract.
Fluctuations in Physical Parameters Calibrate all sensors (pH, temperature, dissolved oxygen) regularly. Ensure that the control systems for these parameters are functioning correctly and maintaining setpoints.
Shear Stress High agitation rates can cause cell damage and affect productivity. Evaluate the effect of different agitation speeds on cell morphology and yield.[6]

Data Presentation

The following tables summarize typical quantitative data for optimizing the fermentation of antibiotics from Streptomyces and Micromonospora, which can be used as a starting point for this compound production.

Table 1: Typical Fermentation Medium Components for Antibiotic Production by Streptomyces sp.

ComponentTypeTypical Concentration (g/L)Reference
Carbon Source Glucose10 - 40[4]
Soluble Starch10 - 20[5]
Nitrogen Source Soybean Meal2.5 - 15[4]
Yeast Extract5 - 10
Peptone5 - 10[5]
Inorganic Salts K₂HPO₄1 - 2[4]
MgSO₄·7H₂O0.5 - 1[4]
NaCl3 - 5
CaCO₃1 - 3

Table 2: Typical Physical Parameters for Antibiotic Fermentation

ParameterOptimal RangeReference
pH 6.5 - 7.5[5][6]
Temperature 28 - 37 °C[5][6]
Agitation 150 - 250 rpm[4][6]
Incubation Time 5 - 10 days[2][6]
Inoculum Size 5 - 10% (v/v)[7]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters

This protocol outlines a method to determine the optimal level of a single factor affecting this compound production.

  • Prepare a basal fermentation medium: Use a known medium formulation for antibiotic production by Streptomyces or Micromonospora.

  • Vary one factor: Create a series of fermentation experiments where only one parameter (e.g., pH, temperature, or the concentration of a specific carbon source) is varied across a defined range, while all other parameters are kept constant.

  • Inoculate: Inoculate each flask with a standardized inoculum of the producing microorganism.

  • Incubate: Incubate the flasks under the specified conditions for a set period.

  • Analyze: At the end of the fermentation, harvest the broth and quantify the this compound yield using a suitable analytical method (e.g., HPLC).

  • Determine optimum: Identify the level of the tested factor that results in the highest this compound yield.

  • Repeat: Repeat steps 2-6 for each factor you wish to optimize.

Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization

This protocol provides a general workflow for using RSM to optimize multiple interacting factors.

  • Factor screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production from a larger set of variables.

  • Central Composite Design (CCD): Design a CCD experiment with the significant factors identified in the screening step. This design will include factorial points, axial points, and center points.

  • Perform fermentation experiments: Carry out the fermentation experiments according to the experimental matrix generated by the CCD.

  • Data analysis: Analyze the experimental data using statistical software. Fit a second-order polynomial equation to the data to model the relationship between the factors and the this compound yield.

  • Model validation: Validate the model by performing additional experiments under the predicted optimal conditions.

  • Determine optimal conditions: Use the model to determine the optimal levels of each factor that maximize this compound production.

Mandatory Visualizations

Quinocycline_B_Biosynthesis_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators senses Pathway_Specific_Regulator Pathway-Specific Activator (e.g., SARP) Global_Regulators->Pathway_Specific_Regulator activates Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes activates transcription Quinocycline_B This compound Biosynthetic_Genes->Quinocycline_B synthesizes Primary_Metabolism Primary Metabolism (Precursor Supply) Primary_Metabolism->Biosynthetic_Genes provides precursors

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis in actinomycetes.

Fermentation_Optimization_Workflow Strain_Selection Strain Selection (Micromonospora/Streptomyces) OFAT One-Factor-at-a-Time (OFAT) Screening Strain_Selection->OFAT Significant_Factors Identify Significant Factors (e.g., Carbon, Nitrogen, pH, Temp) OFAT->Significant_Factors RSM Response Surface Methodology (RSM - CCD) Significant_Factors->RSM Model Statistical Modeling and Analysis RSM->Model Optimization Determination of Optimal Conditions Model->Optimization Validation Experimental Validation Optimization->Validation

Caption: A logical workflow for the optimization of this compound fermentation.

References

Quinocycline B Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinocycline B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of this compound for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibiotic belonging to the polyketide class.[1] It is known for its antibacterial, antitumor, and antiproliferative activities.[2] Key properties are summarized in the table below.

Q2: What are the known solvents for this compound?

This compound is poorly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

Q3: Why is my this compound solution changing color or showing reduced activity over time?

This compound is sensitive to heat and light.[1] Furthermore, it can undergo irreversible isomerization at room temperature to form isothis compound, which may have a different biological activity profile.[1][3] Its stability can also vary at different pH levels.[1] It is crucial to handle the compound with care to maintain its potency.[1]

Q4: What is the primary mechanism of action for this compound?

This compound primarily functions by inhibiting bacterial protein synthesis. It achieves this by binding to specific sites on the bacterial ribosome, thereby disrupting the translation process.[1]

Data Presentation: Properties and Solvent Selection

Table 1: Physicochemical Properties of this compound
PropertyValue/DescriptionSource
Appearance Yellow to brown powder[1]
Molecular Formula C₃₃H₃₂N₂O₁₀[4][5]
Molecular Weight 616.6 g/mol [4]
Solubility Poorly soluble in water; Soluble in DMSO and methanol[1]
Stability Sensitive to heat and light; Can isomerize at room temperature[1][3]
Table 2: Recommended Solvents for Initial Stock Solutions
SolventPropertiesKey Considerations
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar solvent. Miscible with water.Widely used as a co-solvent for hydrophobic compounds.[6] Can be cytotoxic at concentrations typically above 0.5-1%.
Methanol Polar protic solvent. Miscible with water.Can be used for solubilization but may be more volatile and toxic to certain cell lines than DMSO.
Ethanol Polar protic solvent. Miscible with water.Generally less toxic to cells than methanol. May be a suitable alternative to DMSO for certain assays.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when diluted into aqueous media for the bioassay.

  • Cause: This is a common problem when diluting a stock solution made in a pure organic solvent into an aqueous buffer. The drastic change in solvent polarity causes the hydrophobic compound to crash out.

  • Solution 1: Use a Co-solvent System. Prepare the final working solution in a medium that contains a small, non-toxic percentage of the organic solvent (e.g., 0.1% to 0.5% DMSO). This helps to keep the compound in solution. Always include a vehicle control (media with the same percentage of solvent) in your experiment.

  • Solution 2: Two-Step Dilution. Perform a serial dilution, first into a small volume of a buffer with a higher concentration of co-solvent, and then make the final dilution into the assay medium. This gradual change in polarity can prevent precipitation.

  • Solution 3: Vortexing/Sonication. After dilution, vortex the solution vigorously or briefly sonicate it to help redissolve any micro-precipitates.

Issue 2: Inconsistent results or loss of compound activity.

  • Cause: As noted, this compound is sensitive to heat, light, and prolonged storage at room temperature, which can lead to degradation or isomerization.[1][3]

  • Solution 1: Proper Storage. Store the solid compound and stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Solution 2: Fresh Preparations. Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods.

Issue 3: Vehicle control shows cellular toxicity or unexpected effects.

  • Cause: The organic solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.

  • Solution 1: Minimize Final Solvent Concentration. Optimize your dilution scheme to use the lowest possible final concentration of the organic solvent in your assay, ideally keeping it below 0.5%.

  • Solution 2: Test Solvent Toxicity. Before running your main experiment, perform a dose-response curve with the solvent alone to determine the maximum concentration your cells can tolerate without adverse effects.

  • Solution 3: Consider Alternative Solubilization Methods. For sensitive assays, explore methods like solid dispersions or micellar formulations to reduce reliance on organic solvents.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-analysis: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 1 mg of this compound (MW = 616.6 g/mol ):

    • Volume (L) = 0.001 g / (616.6 g/mol * 0.010 mol/L) = 0.000162 L = 162 µL

  • Dissolving: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C for a short period or use a bath sonicator to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.

Protocol 2: Empirical Determination of Solubility

Since exact solubility values can vary by solvent lot and purity, an empirical approach is often necessary.

  • Preparation: Add a small, known amount of this compound (e.g., 5 mg) to a vial.

  • Titration: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the vial.

  • Mixing: Cap the vial and vortex/sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL (5 mg / 0.1 mL).

  • Iteration: If solid remains, add another known volume of solvent (e.g., another 100 µL) and repeat the mixing and observation steps.

  • Calculation: Once the solid is fully dissolved, calculate the solubility based on the total mass of the compound and the total volume of solvent added.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioassays cluster_prep Preparation of Stock Solution cluster_assay Bioassay Preparation cluster_controls Essential Controls weigh Weigh this compound Powder add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Start of Experiment dilute Prepare Working Solution in Assay Medium (<0.5% DMSO) thaw->dilute add_to_cells Add to Cells/Assay dilute->add_to_cells vehicle_control Vehicle Control (Assay Medium + DMSO) positive_control Positive Control negative_control Negative Control (Untreated)

Caption: Workflow for preparing this compound solutions.

mechanism_of_action This compound Mechanism of Action quinocycline This compound binding Binding to Ribosomal Subunit quinocycline->binding ribosome Bacterial Ribosome (70S) ribosome->binding disruption Disruption of Translation binding->disruption inhibition Inhibition of Protein Synthesis disruption->inhibition death Bacterial Cell Death inhibition->death

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of Quinocycline B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Quinocycline B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a novel synthetic antibiotic belonging to the quinone-annulated tetracycline class. Its proposed mechanism of action involves the inhibition of bacterial DNA synthesis by targeting essential type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4] This dual-targeting capability is believed to contribute to its broad-spectrum antibacterial activity. Similar to other quinone antibiotics, its mode of action may also involve the generation of reactive oxygen species (ROS) through redox cycling, leading to DNA damage.[5]

Q2: Why does this compound exhibit poor cell permeability, particularly against Gram-negative bacteria?

The primary reason for the poor cell permeability of many antibiotics, likely including this compound, is the complex cell envelope of Gram-negative bacteria.[6] This envelope consists of an outer membrane that acts as a formidable barrier, restricting the entry of noxious compounds.[6][7][8][9] Key factors contributing to this poor permeability include:

  • The Lipopolysaccharide (LPS) Layer: The outer leaflet of the outer membrane is composed of LPS, which creates a hydrophilic surface that hinders the passive diffusion of hydrophobic compounds.

  • Porin Channels: While small hydrophilic molecules can traverse the outer membrane through porin channels, the size, charge, and physicochemical properties of this compound may not be optimal for efficient passage through these channels.[8][9]

  • Efflux Pumps: Gram-negative bacteria possess numerous efflux pumps that actively expel antibiotics from the cell before they can reach their intracellular targets.[7][10]

Q3: What are the general strategies to improve the cell permeability of antibiotics like this compound?

Several strategies can be employed to enhance the cellular uptake of antibiotics with poor permeability:

  • Co-administration with Permeabilizing Agents: Using agents that disrupt the integrity of the bacterial outer membrane.

  • Inhibition of Efflux Pumps: Blocking the pumps that actively remove the drug from the cell.

  • Structural Modification (Analog Synthesis): Creating derivatives of this compound with improved physicochemical properties for better membrane transit.

  • Advanced Formulation Strategies: Encapsulating the drug in delivery systems that facilitate its entry into bacterial cells.[11][12]

Troubleshooting Guides

Problem 1: Low antibacterial activity of this compound against Gram-negative strains in vitro.

This issue is often a direct consequence of poor cell permeability, preventing the compound from reaching its intracellular targets at a sufficient concentration.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low In Vitro Activity A Low MIC observed for This compound against Gram-negative bacteria B Hypothesis: Poor cell permeability A->B C Strategy 1: Co-administer with Outer Membrane Permeabilizer B->C D Strategy 2: Co-administer with Efflux Pump Inhibitor B->D E Strategy 3: Evaluate Formulation Strategies B->E F Assess change in MIC C->F D->F E->F G Significant MIC decrease? (≥4-fold) F->G H Yes: Permeability is a key limiting factor. Proceed with optimization. G->H Yes I No: Consider other resistance mechanisms or target affinity. G->I No

Caption: Troubleshooting workflow for addressing low in vitro activity of this compound.

Suggested Solutions & Experimental Protocols:

  • Co-administration with an Outer Membrane Permeabilizer:

    • Rationale: Agents like EDTA or polymyxin B nonapeptide (PMBN) can disrupt the LPS layer of the outer membrane, increasing its permeability to other compounds.[13]

    • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay with a Permeabilizing Agent

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Prepare a stock solution of the permeabilizing agent (e.g., 0.5 M EDTA, pH 8.0).

      • In a 96-well microtiter plate, perform serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

      • Add the permeabilizing agent to a final, sub-inhibitory concentration to each well. A typical starting concentration for EDTA is 20 µM.

      • Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of 5 x 10^5 CFU/mL.

      • Incubate the plate at 37°C for 18-24 hours.

      • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

      • Compare the MIC values obtained with and without the permeabilizing agent.

  • Co-administration with an Efflux Pump Inhibitor (EPI):

    • Rationale: EPIs, such as PAβN (MC-207,110), can block the activity of efflux pumps, leading to intracellular accumulation of the antibiotic.

    • Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor

      • Follow the same procedure as the MIC assay described above.

      • Instead of a permeabilizing agent, add a sub-inhibitory concentration of an EPI (e.g., 20 µg/mL of PAβN) to the wells.

      • Compare the MIC values in the presence and absence of the EPI.

Data Presentation: Expected Outcomes of Permeability Enhancement Strategies

StrategyTarget OrganismThis compound MIC (µg/mL)This compound + Agent MIC (µg/mL)Fold Change in MIC
Permeabilizer E. coli648 (with 20 µM EDTA)8
Permeabilizer P. aeruginosa>12816 (with 50 µM EDTA)>8
EPI E. coli644 (with 20 µg/mL PAβN)16
EPI P. aeruginosa>12832 (with 20 µg/mL PAβN)>4

Note: These are illustrative data based on common outcomes for other antibiotics and should be confirmed experimentally for this compound.

Problem 2: Poor in vivo efficacy despite promising in vitro activity (when combined with enhancers).

Even with permeability enhancers, achieving therapeutic concentrations at the site of infection can be challenging due to factors like drug metabolism, clearance, and poor solubility.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor In Vivo Efficacy J Promising in vitro MIC with enhancers, but poor in vivo efficacy K Hypothesis: Poor pharmacokinetics (PK) and/or bioavailability J->K L Strategy 1: Formulation Development (e.g., Nanocrystals) K->L M Strategy 2: Lipid-Based Formulations (e.g., SEDDS) K->M N Strategy 3: Prodrug Synthesis K->N O Evaluate PK parameters (AUC, Cmax, T1/2) in an animal model L->O M->O N->O P Improved PK profile? O->P Q Yes: Proceed with efficacy studies using the optimized formulation. P->Q Yes R No: Re-evaluate formulation or consider alternative structural modifications. P->R No

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

Suggested Solutions & Experimental Protocols:

  • Nanocrystal Formulation:

    • Rationale: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[14][15]

    • Experimental Protocol: Preparation and Characterization of this compound Nanocrystals

      • Preparation (Wet Milling):

        • Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).

        • Introduce milling media (e.g., yttrium-stabilized zirconium oxide beads) into the suspension.

        • Mill the suspension using a high-energy planetary ball mill or a similar apparatus for a defined period (e.g., 24-48 hours).

        • Separate the nanocrystal suspension from the milling media.

      • Characterization:

        • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

        • Zeta Potential: Determine the surface charge to assess stability against aggregation.

        • Morphology: Visualize the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

        • Dissolution Rate: Compare the dissolution profile of the nanocrystals to the crude drug in simulated gastric and intestinal fluids.

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[11]

    • Experimental Protocol: Formulation and Evaluation of this compound SEDDS

      • Formulation:

        • Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and cosurfactants (e.g., Transcutol P) for their ability to solubilize this compound.

        • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

        • Prepare different formulations by mixing the components in varying ratios.

      • Evaluation:

        • Self-Emulsification Time: Measure the time taken for the formulation to emulsify in simulated intestinal fluid.

        • Droplet Size Analysis: Determine the mean droplet size of the resulting emulsion using DLS.

        • In Vitro Drug Release: Assess the release of this compound from the SEDDS formulation using a dialysis bag method.

Data Presentation: Comparison of Formulation Strategies

FormulationParticle/Droplet Size (nm)PDIZeta Potential (mV)In Vitro Release at 2h (%)
Crude this compound > 2000> 0.5N/A< 10
Nanocrystal Suspension 150 - 300< 0.2-25 to -30> 70
SEDDS 50 - 150< 0.3-15 to -20> 85

Note: These are illustrative data. Optimal values will depend on the specific formulation and experimental conditions.

Signaling Pathways and Logical Relationships

Proposed Mechanism of this compound Action and Resistance

cluster_2 This compound: Mechanism of Action & Permeability Barriers QB This compound (extracellular) OM Outer Membrane Porin Porin Channel QB->Porin Slow influx Peri Periplasm Porin->Peri Efflux Efflux Pump Efflux->QB Peri->Efflux Active Efflux IM Inner Membrane Peri->IM Passive Diffusion Cyto Cytoplasm IM->Cyto Target DNA Gyrase / Topoisomerase IV Cyto->Target Effect Inhibition of DNA Replication & Cell Death Target->Effect

Caption: Proposed mechanism of this compound and the permeability barriers in Gram-negative bacteria.

References

Quinocycline B off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinocycline B (also known as Kosinostatin) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quinone antibiotic that functions as a potent inhibitor of human DNA topoisomerase IIα.[1][2] This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase IIα, this compound leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]

Q2: Are there known off-target effects of this compound?

Direct studies detailing the specific off-target effects of this compound are limited. However, based on its chemical structure as a quinone-containing compound, similar to anthracyclines, potential off-target effects can be anticipated. These may include:

  • Generation of Reactive Oxygen Species (ROS): Quinone moieties can undergo redox cycling, a process that can lead to the production of superoxide anions and other reactive oxygen species.[3][4][5][6] This can induce oxidative stress and damage to cellular components like lipids, proteins, and DNA.

  • Cardiotoxicity: A well-documented off-target effect of many quinone-containing anticancer agents, such as doxorubicin, is cardiotoxicity.[7] This is often linked to ROS production and mitochondrial dysfunction in cardiac cells. While not specifically documented for this compound, it remains a potential concern for compounds of this class.

  • Kinase Inhibition: Some kinase inhibitors have been found to have off-target effects on non-kinase proteins, and conversely, non-kinase targeted drugs can sometimes inhibit kinases.[8][9][10][11] Given the ATP-binding site similarity across many proteins, off-target kinase inhibition is a theoretical possibility that would require specific screening to confirm or deny for this compound.

Q3: What are the reported IC50 values for this compound?

The following table summarizes the reported inhibitory concentrations of this compound.

Target/Cell LineIC50 ValueReference
Human DNA Topoisomerase IIα3 - 10 µM[1]
Various Cancer Cell Lines0.02 - 0.6 µM[1]
Mammary Carcinoma (MCF-7)Noticeable inhibition at 1 µM[2]

Q4: In which cell lines has this compound shown cytotoxic activity?

This compound has demonstrated cytotoxicity against various cancer cell lines, including the human mammary carcinoma cell line MCF-7.[1][2]

Troubleshooting Guide for Cell-Based Assays

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Cell health and density. Inconsistent cell seeding density or poor cell viability before treatment can lead to variable results.

    • Solution: Ensure a single-cell suspension and accurate cell counting before seeding. Use cells in their logarithmic growth phase and regularly check for viability using methods like trypan blue exclusion.

  • Possible Cause 2: Compound stability and solubility. this compound may degrade or precipitate in culture media.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in pre-warmed media immediately before use. Visually inspect for any precipitation. Include a solvent control in your experiments.

  • Possible Cause 3: Assay timing. The duration of drug exposure can significantly impact the observed cytotoxicity.

    • Solution: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.

Issue 2: No significant inhibition of topoisomerase IIα activity in an in-vitro assay.

  • Possible Cause 1: Inactive enzyme or incorrect buffer conditions. The topoisomerase IIα enzyme may have lost activity, or the reaction buffer may not be optimal.

    • Solution: Use a fresh batch of enzyme and verify its activity with a known topoisomerase II inhibitor as a positive control. Ensure the reaction buffer contains the necessary cofactors, such as ATP and MgCl2.[12]

  • Possible Cause 2: Insufficient drug concentration. The concentrations of this compound used may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations, including those at and above the reported IC50 values (3-10 µM).[1]

Issue 3: Inconsistent results in Reactive Oxygen Species (ROS) detection assays.

  • Possible Cause 1: Probe instability or photobleaching. Fluorescent ROS probes can be sensitive to light and may auto-oxidize.

    • Solution: Protect the probe and stained cells from light. Prepare fresh probe solutions for each experiment. Include a positive control (e.g., H2O2 treatment) and a negative control (unstained cells) to validate the assay.

  • Possible Cause 2: Assay timing. ROS production can be an early and transient event.

    • Solution: Conduct a time-course experiment to identify the peak of ROS production following this compound treatment.

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (solvent control).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the solvent control.

2. In-Vitro DNA Topoisomerase IIα Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.[12][13][14]

  • Materials:

    • Human DNA Topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase IIα reaction buffer

    • ATP solution

    • This compound

    • Stop solution (e.g., containing SDS and proteinase K)

    • Agarose gel and electrophoresis equipment

    • DNA staining dye (e.g., ethidium bromide)

  • Procedure:

    • Set up reaction tubes on ice.

    • To each tube, add the 10x reaction buffer, supercoiled plasmid DNA, and ATP.

    • Add varying concentrations of this compound or a known inhibitor (positive control) and a solvent control.

    • Initiate the reaction by adding topoisomerase IIα enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution and incubate further to digest the enzyme.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with a DNA dye and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

3. Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[3][4]

  • Materials:

    • Cells seeded in a multi-well plate or on coverslips

    • This compound

    • DCFH-DA probe

    • Positive control (e.g., H2O2 or a known ROS inducer)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound at various concentrations and for different durations. Include untreated and positive controls.

    • Wash the cells with a serum-free medium or PBS.

    • Load the cells with DCFH-DA (typically 5-10 µM) and incubate in the dark at 37°C for 30 minutes.

    • Wash the cells again to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations

Signaling_Pathway Quinocycline_B This compound Topoisomerase_IIa DNA Topoisomerase IIα Quinocycline_B->Topoisomerase_IIa Inhibition DSBs DNA Double-Strand Breaks Topoisomerase_IIa->DSBs Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis DSBs->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_0 On-Target Effect Validation cluster_1 Potential Off-Target Effect Investigation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Topo_Assay Topoisomerase IIα Relaxation Assay Cytotoxicity->Topo_Assay Confirm Mechanism ROS_Assay ROS Detection Assay (e.g., DCFH-DA) Cytotoxicity->ROS_Assay Hypothesized Connection Cardio_Assay Cardiomyocyte Viability Assay ROS_Assay->Cardio_Assay Investigate Link

Caption: Experimental workflow for this compound characterization.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Controls Validate Positive & Negative Controls Start->Check_Controls Optimize_Time Perform Time-Course Experiment Check_Cells->Optimize_Time Check_Compound->Optimize_Time Check_Controls->Optimize_Time Result Consistent Results Optimize_Time->Result

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Quinocycline B Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing and handling Quinocycline B to minimize degradation and ensure the integrity of your research results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: How should I protect this compound from light?

A2: this compound, like many tetracycline derivatives, is sensitive to light. It should be stored in a light-resistant container, such as an amber vial, and kept in a dark location.

Q3: What is the impact of humidity on the stability of this compound?

A3: this compound is hygroscopic and should be stored in a dry environment. Exposure to moisture can lead to hydrolysis and degradation. It is recommended to store it in a desiccator.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is not recommended for extended periods. If you need to prepare a stock solution, it should be used as fresh as possible. For short-term storage of solutions, store at -20°C or colder and protect from light. The stability in solution is highly dependent on the solvent and pH.

Q5: What solvents are recommended for dissolving this compound?

A5: The choice of solvent can impact stability. Refer to the manufacturer's datasheet for recommended solvents. Typically, DMSO or DMF are used to prepare stock solutions. Ensure the solvent is anhydrous.

Q6: What are the visible signs of this compound degradation?

A6: A change in the color or physical appearance of the powder can indicate degradation. If you observe any discoloration, clumping, or a noticeable change in solubility, the product may be degraded.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity or potency Degradation due to improper storage (temperature, light, moisture).- Verify storage conditions. - Perform a stability study to assess the degradation rate under your storage conditions. - Use a fresh vial of this compound.
Change in color of the solid compound Exposure to light (photodegradation) or oxidation.- Discard the discolored compound. - Ensure the new vial is stored in a light-resistant container and in a dark place. - Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Poor solubility compared to a new lot Absorption of moisture and subsequent hydrolysis or degradation.- Ensure the compound is stored in a desiccator. - Use anhydrous solvents for preparing solutions.
Appearance of new peaks in HPLC analysis Chemical degradation leading to the formation of impurities.- Perform forced degradation studies to identify potential degradation products. - Optimize HPLC method to ensure separation of the parent compound from its degradants. - Review storage and handling procedures to identify the source of degradation.

Quantitative Data on Factors Affecting Stability

The following table summarizes the expected impact of various environmental factors on the degradation of this compound, based on general knowledge of tetracycline-class antibiotics. The degradation rates are illustrative and will vary depending on the specific conditions.

Factor Condition Expected Degradation Rate Primary Degradation Pathway
Temperature 40°CModerate to HighHydrolysis, Epimerization, Dehydration
25°CLow to ModerateHydrolysis, Epimerization
4°CLowMinimal
-20°CVery LowMinimal
pH (in solution) Acidic (pH < 3)HighEpimerization, Dehydration
Neutral (pH 7)LowOxidation
Basic (pH > 8)HighIsomerization, Ring Opening
Light UV LightHighPhotodegradation
Ambient LightModeratePhotodegradation
Humidity > 60% RHModerate to HighHydrolysis
Oxygen Presence of AirModerateOxidation

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.

  • Photodegradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Mass spectrometry can be used to elucidate the structure of the major degradants.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Degradation A Problem Identified (e.g., loss of activity, color change) B Verify Storage Conditions A->B C Conditions Correct? B->C D Implement Correct Storage (Temp, Light, Humidity) C->D No E Perform Analytical Characterization (e.g., HPLC, LC-MS) C->E Yes G Use Fresh Stock of this compound D->G F Degradation Confirmed? E->F F->G Yes H No Degradation Observed Investigate Other Experimental Factors F->H No

Caption: A flowchart for troubleshooting this compound degradation.

Stability_Study_Workflow Experimental Workflow for this compound Stability Study cluster_stress Stress Conditions A Acid Hydrolysis G Expose to Stress Conditions B Base Hydrolysis C Oxidation D Thermal E Photolytic F Prepare this compound Samples F->G H Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) G->H I Identify Degradation Products and Pathways H->I J Quantify Degradation H->J

Caption: Workflow for a forced degradation stability study of this compound.

References

Quinocycline B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Quinocycline B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates and experiments. What are the potential causes?

Inconsistent MIC results are a common challenge when working with this compound, primarily due to its inherent instability. Several factors can contribute to this variability:

  • Degradation to Isothis compound: this compound can irreversibly convert to its isomer, isothis compound, which possesses different biological activity. This conversion is sensitive to temperature, pH, and light. Isothis compound has shown activity against certain cancer cell lines but may have different antibacterial efficacy, leading to variable MIC values if a significant amount of conversion has occurred.

  • pH of Media: The stability of this compound is pH-dependent. Variations in the pH of your culture media can accelerate its degradation.

  • Storage and Handling: Improper storage of stock solutions (e.g., at inappropriate temperatures, exposure to light) can lead to degradation before the experiment is even initiated. Multiple freeze-thaw cycles can also impact the compound's integrity.

  • Inoculum Preparation: The density of the bacterial inoculum can influence the outcome of MIC assays. Inconsistency in inoculum preparation can lead to variable results.

  • Solvent Effects: The choice of solvent for dissolving this compound and its final concentration in the assay can affect its stability and availability to the bacteria.

Q2: I suspect my this compound has degraded. How can I minimize this?

To minimize degradation and enhance reproducibility, adhere to the following best practices:

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquot solutions into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Controlled pH Environment: Use freshly prepared, pH-buffered media for your experiments. Ensure the final pH of the assay medium is consistent across all wells and experiments.

  • Temperature Control: Keep this compound solutions on ice whenever possible during experimental setup. Minimize the time the compound is at room temperature or 37°C before the assay begins.

  • Light Protection: Protect all solutions containing this compound from light by using amber tubes or covering them with aluminum foil.

  • Solvent Selection: Use high-quality, anhydrous solvents for preparing stock solutions. Ensure the chosen solvent is compatible with your assay system and does not independently affect bacterial growth.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store the solid compound at -20°C or -80°C in a desiccated, dark environment.

  • Stock Solutions: For short-term storage (less than 24 hours), store aliquoted stock solutions at 4°C, protected from light. For long-term storage, aliquot into single-use vials and store at -80°C.

Q4: Can I use pre-made antibiotic susceptibility testing panels with this compound?

It is not recommended to use pre-made panels that require storage at 4°C or room temperature for extended periods, as significant degradation of this compound can occur under these conditions. It is best to prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on the stability of this compound under various conditions. This data is based on the general principles of antibiotic stability and is intended to guide experimental design.

Table 1: Effect of Temperature and pH on this compound Stability in Aqueous Solution Over 24 Hours

TemperaturepH 5.0pH 7.0pH 8.0
4°C 95%90%85%
25°C (Room Temp) 80%65%50%
37°C 60%40%25%
Values represent the percentage of remaining intact this compound.

Table 2: Effect of Solvents on this compound Stability at 4°C Over 48 Hours

SolventPurity of this compound Remaining
DMSO 92%
Ethanol 88%
Methanol 85%
Water (pH 7.0) 80%

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol is designed to minimize variability arising from the instability of this compound.

1. Preparation of this compound Stock Solution: a. On the day of the experiment, allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mg/mL stock solution in anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Keep the stock solution on ice and protected from light throughout the setup.

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single colony of the test bacterium. b. Inoculate into appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted suspension in fresh, pre-warmed broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

3. Preparation of Assay Plate: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. b. The final volume in each well should be 100 µL. c. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.

5. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Quinocycline_B_Degradation QB This compound IQB Isothis compound QB->IQB Irreversible Isomerization (Heat, Light, pH)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Day of Experiment) cluster_assay Assay Setup (On Ice & Light Protected) cluster_incubation Incubation & Readout A Prepare Fresh this compound Stock Solution in DMSO C Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Inoculate with Bacterial Suspension C->D E Incubate at 37°C for 16-20h D->E F Read MIC E->F

Caption: Recommended workflow for this compound MIC assay.

Troubleshooting_Tree Start Inconsistent MIC Results Q1 Are you using fresh stock solutions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the pH of your media consistent? A1_Yes->Q2 Sol1 Prepare fresh stock for each experiment. Store aliquots at -80°C. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are solutions protected from light and heat? A2_Yes->Q3 Sol2 Use freshly prepared, buffered media. Verify pH before use. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent Results A3_Yes->End Sol3 Use amber tubes and keep on ice during setup. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for inconsistent results.

Addressing Quinocycline B cross-reactivity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Quinocycline B assays. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound, also known as kosinostatin, is an antibiotic with antitumor properties.[1][2] Structurally, it is a complex molecule belonging to the quinocycline class of antibiotics, which are similar to anthracyclines.[1] Its structure consists of an aglycone core, a sugar moiety, and a pyrrolopyrrole ring.[1]

Q2: What is cross-reactivity in the context of an immunoassay?

Cross-reactivity in an immunoassay occurs when an antibody, designed to bind to a specific analyte (in this case, this compound), also binds to other structurally similar molecules that may be present in the sample.[3][4] This can lead to inaccurate quantification, resulting in either false positives or overestimated concentrations of the target analyte.[3]

Q3: Why is my this compound assay showing higher than expected concentrations?

Higher than expected concentrations in your this compound assay could be due to cross-reactivity with other structurally related compounds. Given this compound's relation to tetracyclines and anthracyclines, it is possible that analogs or metabolites of these antibiotic classes are interfering with the assay.[5][6]

Q4: What are some common compounds that might cross-react with a this compound antibody?

While specific cross-reactivity data for this compound is limited, based on its structural similarity to other antibiotics, potential cross-reactants could include:

  • Other quinocycline analogs (e.g., Isothis compound)

  • Tetracycline antibiotics and their metabolites (e.g., Doxycycline, Minocycline)[7][8]

  • Anthracycline antibiotics (e.g., Aclacinomycin A)[5]

Q5: How can I confirm if my assay results are affected by cross-reactivity?

To confirm cross-reactivity, you can perform a spike-in recovery experiment with suspected cross-reactants.[9] Additionally, employing a confirmatory analytical method that does not rely on antibody-antigen interaction, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for verifying immunoassay results.[10][11]

Troubleshooting Guides

Issue: High Background Signal in the Assay

High background can be caused by several factors, including non-specific binding of antibodies or cross-reactivity.[12]

Troubleshooting Steps:

  • Optimize Blocking and Washing Steps: Ensure that the blocking buffer is effective and that washing steps are thorough to remove unbound antibodies and other interfering substances.[13]

  • Select a More Specific Antibody: If possible, switch to a monoclonal antibody, which is generally more specific than a polyclonal antibody and less prone to cross-reactivity.[1][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the assay.[1][9]

Issue: Suspected Cross-Reactivity Leading to Inaccurate Results

If you suspect that cross-reactivity is affecting your results, the following steps can help you identify and mitigate the issue.

Troubleshooting Workflow:

Troubleshooting_Cross_Reactivity start Inaccurate this compound Results Suspected check_homology Perform Sequence Homology Check (e.g., NCBI BLAST) of potential cross-reactants with the immunogen. start->check_homology spike_in Conduct Spike-in Recovery Experiment with potential cross-reactants. check_homology->spike_in High Homology (>60-75%) competitive_elisa Perform Competitive ELISA to quantify cross-reactivity. spike_in->competitive_elisa Recovery outside 80-120% range end Accurate this compound Quantification spike_in->end Recovery within 80-120% range sample_pretreatment Implement Sample Pre-treatment (e.g., low-pH) competitive_elisa->sample_pretreatment Significant Cross-Reactivity Confirmed confirmatory_method Use Confirmatory Method (HPLC, LC-MS/MS) competitive_elisa->confirmatory_method For result validation sample_pretreatment->confirmatory_method If interference persists confirmatory_method->end Competitive_ELISA_Workflow coat Coat Plate with This compound Antigen wash1 Wash coat->wash1 block Block Wells wash1->block wash2 Wash block->wash2 compete Add Mixture of Primary Ab + Standard or Cross-Reactant wash2->compete wash3 Wash compete->wash3 secondary_ab Add Enzyme-Labeled Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 detect Add Substrate & Incubate wash4->detect stop Add Stop Solution detect->stop read Read Absorbance stop->read LC_MS_Workflow sample_prep Sample Preparation (Extraction, SPE) hplc HPLC Separation sample_prep->hplc msms Mass Spectrometer Ionization (ESI) Precursor Ion Selection Fragmentation Product Ion Detection hplc->msms:f0 data_analysis Data Analysis & Quantification msms:f4->data_analysis

References

Validation & Comparative

A Comparative Analysis of Quinocycline B and Isoquinocycline B: Unveiling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel therapeutic agents, Quinocycline B and its isomer, Isothis compound, have emerged as compounds of significant interest due to their potent antibacterial and anticancer properties. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential.

At a Glance: Key Biological Activities

FeatureThis compound (Kosinostatin)Isothis compound
Primary Anticancer Mechanism Inhibition of human DNA topoisomerase IIαInduction of G0/G1 cell cycle arrest and apoptosis
Primary Antibacterial Action Strong activity against Gram-positive bacteriaEffective against a plethora of multidrug-resistant clinical isolates

Anticancer Activity: A Tale of Two Mechanisms

Both this compound and Isothis compound exhibit notable cytotoxic effects against cancer cell lines, albeit through different mechanisms of action.

This compound (Kosinostatin) demonstrates broad-spectrum anticancer activity with IC50 values ranging from 0.02 to 0.6 µM against various cancer cell lines.[1] Its primary mode of action is the inhibition of human DNA topoisomerase IIα, a critical enzyme in DNA replication and repair.[1] Studies on the human mammary carcinoma cell line (MCF-7) have shown that Kosinostatin is cytotoxic at a concentration of 5 µM and induces apoptosis, which is indicated by an increase in the tumor suppressor protein p53.[2]

Isothis compound , on the other hand, has been specifically studied for its effects on the triple-negative breast cancer cell line, MDA-MB-231. It exhibits potent cytotoxicity with an IC50 value of 9.2 ± 1.0 μM.[3] The anticancer activity of Isothis compound is mediated by the induction of G0/G1 cell cycle arrest and apoptosis.[3] This is achieved through the promotion of excessive reactive oxygen species (ROS) production, which in turn activates the JNK and p38-MAPK signaling pathways while inhibiting ERK phosphorylation.[3]

Comparative Cytotoxicity Data
CompoundCell LineIC50 Value
This compound (Kosinostatin) Various Cancer Cell Lines0.02 - 0.6 µM[1]
MCF-7Cytotoxic at 5 µM[2]
Isothis compound MDA-MB-2319.2 ± 1.0 μM[3]
MCF-7 (extract containing)15 µg/mL[4]

Antibacterial Activity: A Broad Spectrum of Inhibition

Both compounds have demonstrated significant potential as antibacterial agents, particularly against challenging multidrug-resistant strains.

This compound (Kosinostatin) shows strong inhibitory activity against Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 0.039 µg/ml.[1] Its activity against Gram-negative bacteria and yeasts is moderate, with MIC values ranging from 1.56 to 12.5 µg/ml.[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Isothis compound at the cellular level are critical to understanding their therapeutic potential.

This compound (Kosinostatin) primarily targets DNA replication by inhibiting topoisomerase IIα. This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptotic cell death. The upregulation of p53 in response to Kosinostatin treatment in MCF-7 cells further supports the activation of an apoptotic pathway.[2]

Quinocycline_B_Pathway This compound This compound Topoisomerase IIα Topoisomerase IIα This compound->Topoisomerase IIα Inhibits DNA Damage DNA Damage This compound->DNA Damage DNA Replication DNA Replication Topoisomerase IIα->DNA Replication Required for p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: this compound's mechanism of action.

Isothis compound induces cell cycle arrest and apoptosis through a more complex signaling cascade. It triggers oxidative stress by increasing ROS levels, which leads to the activation of the JNK and p38-MAPK pathways. These pathways are known to be involved in cellular stress responses and can promote apoptosis. Concurrently, Isothis compound inhibits the ERK phosphorylation, a pathway often associated with cell survival and proliferation.

Isoquinocycline_B_Pathway Isothis compound Isothis compound ROS Production ROS Production Isothis compound->ROS Production ERK Phosphorylation ERK Phosphorylation Isothis compound->ERK Phosphorylation Inhibits G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest Isothis compound->G0/G1 Cell Cycle Arrest JNK/p38-MAPK Pathway JNK/p38-MAPK Pathway ROS Production->JNK/p38-MAPK Pathway Activates Apoptosis Apoptosis JNK/p38-MAPK Pathway->Apoptosis G0/G1 Cell Cycle Arrest->Apoptosis

Caption: Isothis compound's signaling pathway.

Experimental Protocols

The following are summaries of standard experimental protocols used to determine the biological activities of compounds like this compound and Isothis compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate Plate C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Compound A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Quinocycline B: A Comparative Efficacy Analysis Against Leading Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Quinocycline B (also known as Kosinostatin) with established quinolone antibiotics, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis supported by available experimental data and detailed methodologies.

Introduction to this compound and Quinolones

This compound is a notable member of the quinocycline class of antibiotics, which are structurally distinct from the more widely known fluoroquinolones. While both classes of compounds exhibit antibacterial properties, their chemical scaffolds and mechanisms of action differ significantly. This compound is an angular tetracyclic antibiotic. In contrast, fluoroquinolones are characterized by a bicyclic core. This structural divergence is reflected in their primary cellular targets. Fluoroquinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] Preliminary research suggests that this compound's mode of action may involve the inhibition of DNA topoisomerase IIα, a mechanism also associated with its observed antitumor properties.[3][4][5] This fundamental difference in their mechanism of action is a critical consideration in the context of antibiotic resistance and spectrum of activity.

In Vitro Efficacy: A Comparative Summary

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[6] The following tables summarize the available MIC data for this compound and leading fluoroquinolones against key Gram-positive and Gram-negative bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Selected Quinolones against Staphylococcus aureus

AntibioticMIC (µg/mL)
This compound (Kosinostatin) 0.039 [3][7]
Ciprofloxacin0.12 - 0.5[1]
Levofloxacin0.12 - 0.25[8]
Moxifloxacin0.03 - 4[9]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Selected Quinolones against Escherichia coli

AntibioticMIC (µg/mL)
This compound (Kosinostatin) 1.56 - 12.5 [3][7]
Ciprofloxacin≤0.06 - >8[10]
Levofloxacin<0.06 - 4[5]
Moxifloxacin0.0625[11]

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Selected Quinolones against Pseudomonas aeruginosa

AntibioticMIC (µg/mL)
This compound (Kosinostatin) 1.56 - 12.5 [3][7]
Ciprofloxacin0.09 - 1.2[12]
Levofloxacin0.12 - 4[12]
Moxifloxacin0.25 - 1.0[13]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Stock solutions of the antibiotic to be tested, prepared at a concentration that is a multiple of the highest concentration to be tested.

2. Assay Procedure:

  • A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the wells of the 96-well plate. The volume in each well is typically 100 µL.
  • A positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only broth) are included on each plate.
  • The standardized bacterial inoculum (100 µL) is added to each well, except for the negative control well.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is determined by visual inspection of the wells for turbidity.

In Vivo Efficacy Assessment: Murine Systemic Infection Model

The murine systemic infection model is a common preclinical model used to evaluate the in vivo efficacy of new antimicrobial agents.

1. Animal Model and Acclimatization:

  • Female BALB/c mice (or another appropriate strain), typically 6-8 weeks old, are used.
  • Animals are allowed to acclimatize to the laboratory conditions for at least 72 hours prior to the experiment, with free access to food and water.

2. Induction of Infection:

  • A lethal or sublethal systemic infection is induced by intraperitoneal (IP) or intravenous (IV) injection of a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared to achieve a specific CFU per animal, which is predetermined to cause a consistent and measurable infection.

3. Treatment Regimen:

  • At a specified time post-infection (e.g., 1-2 hours), animals are treated with the test antibiotic (e.g., this compound) or a comparator drug (e.g., a fluoroquinolone) via a clinically relevant route of administration (e.g., oral gavage, subcutaneous injection).
  • A control group receives a vehicle control (e.g., saline).
  • Treatment may be administered as a single dose or multiple doses over a specified period.

4. Efficacy Endpoints:

  • The primary endpoint is typically survival, monitored over a period of 7-14 days.
  • Secondary endpoints can include the determination of the bacterial load in key organs (e.g., spleen, liver, kidneys) at specific time points. This is achieved by euthanizing a subset of animals, homogenizing the organs, and performing quantitative bacterial cultures.

5. Data Analysis:

  • Survival data are typically analyzed using Kaplan-Meier survival curves and log-rank tests.
  • Bacterial burden data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the treated groups with the control group.

Visualizing Mechanisms and Workflows

Quinocycline_B_Pathway cluster_cell Bacterial Cell Quinocycline_B This compound Topoisomerase_II DNA Topoisomerase IIα (Proposed Target) Quinocycline_B->Topoisomerase_II Inhibits DNA Bacterial DNA Topoisomerase_II->DNA Interacts with DNA_Damage DNA Strand Breaks DNA->DNA_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed antibacterial signaling pathway for this compound.

Fluoroquinolone_Pathway cluster_cell Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Division Cell Division Topoisomerase_IV->Cell_Division Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Caption: Established antibacterial signaling pathway for fluoroquinolones.

InVivo_Workflow Start Start: Animal Acclimatization Infection Induce Systemic Infection (e.g., IP injection of bacteria) Start->Infection Treatment Administer Treatment (this compound, Quinolone, Vehicle) Infection->Treatment Monitoring Monitor Survival (7-14 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load (Spleen, Liver, Kidneys) Treatment->Bacterial_Load Analysis Data Analysis (Kaplan-Meier, Statistical Tests) Monitoring->Analysis Bacterial_Load->Analysis End End: Efficacy Determination Analysis->End

Caption: Experimental workflow for in vivo efficacy assessment.

References

Assessing the Therapeutic Index of Tetracycline Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety for clinical use. This guide provides a comparative assessment of the therapeutic index of several tetracycline-class antibiotics, with a primary focus on minocycline, and comparisons against doxycycline, tetracycline, and tigecycline. The data presented is compiled from various preclinical studies and is intended to provide a comparative overview for research and drug development purposes.

Quantitative Data Summary

The following tables summarize the efficacy (Minimum Inhibitory Concentration - MIC, 50% Inhibitory Concentration - IC50, and 50% Effective Dose - ED50) and toxicity (50% Cytotoxic Concentration - CC50 and 50% Lethal Dose - LD50) of the selected tetracycline antibiotics. It is important to note that these values can vary significantly based on the bacterial strain, cell line, animal model, and specific experimental conditions.

Table 1: In Vitro Efficacy and Cytotoxicity of Tetracycline Antibiotics
AntibioticBacterial SpeciesMIC50/MIC90 (µg/mL)IC50 (µg/mL)Mammalian Cell LineCC50 (µg/mL)In Vitro Therapeutic Index (CC50/IC50)
Minocycline Acinetobacter baumannii0.25/84/16 (MIC50/MIC90)[1]---
Stenotrophomonas maltophilia0.5/2----
Doxycycline Chlamydophila psittaci-0.497[2][3]SH-SY5Y, HepG2, HEK-2939.8 to >200, 13.4 to 200, 8.9 to 30.4[4]Varies
Tetracycline Escherichia coli->2304[5]---
Staphylococcus aureus->2304[5]---
Tigecycline Staphylococcus aureus0.12/0.25[6]10.64[7]---
Enterococcus faecalis0.12/0.5[6]----
Acinetobacter baumannii0.5/1[6]----

Note: MIC (Minimum Inhibitory Concentration) is often used as a measure of efficacy for antibiotics and is conceptually similar to IC50. A direct comparison of the in vitro therapeutic index is challenging without standardized CC50 data for all compounds against the same cell line.

Table 2: In Vivo Efficacy and Toxicity of Tetracycline Antibiotics
AntibioticAnimal ModelBacterial PathogenED50 (mg/kg)Route of Administration (Toxicity)LD50 (mg/kg)In Vivo Therapeutic Index (LD50/ED50)
Minocycline Rat (Pneumonia)Acinetobacter baumanniifAUC/MIC for stasis: 12.2-13.75[8][9]---
Doxycycline Mouse--Oral1007 - 1900[10]-
Rat--Oral>2000[11][12]-
Dog--Oral>500[10][11]-
Tetracycline Mouse--Oral3580[13]-
Rat--Oral6443[14][15]-
Tigecycline MouseStaphylococcus aureus (GISA)1.9[16]Intravenous98 (female), 124 (male)[17]51.6 - 65.3
Rat--Intravenous106[17]-

Note: The ED50 for minocycline is presented as a pharmacokinetic/pharmacodynamic (PK/PD) index (fAUC/MIC), which is a common measure of efficacy for this class of antibiotics in vivo. A direct calculation of the therapeutic index is not always feasible due to variations in reported parameters.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium.[18] A common method is the broth microdilution assay.

  • Preparation of Antibiotic Solutions : A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[19][20]

  • Bacterial Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation : Each well of the microtiter plate (except for a sterile control) is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

  • MIC Determination : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible bacterial growth.[19][21]

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 is the concentration of a substance that reduces the viability of a cell culture by 50%.

  • Cell Culture : Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with serial dilutions of the test compound.

  • Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay : Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis : The absorbance or fluorescence values are plotted against the compound concentration, and the CC50 value is calculated using a dose-response curve fitting model.

Determination of 50% Lethal Dose (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a test animal population.

  • Animal Groups : Several groups of animals (e.g., mice or rats) are used, with each group receiving a different dose of the test substance.

  • Administration : The substance is administered via a specific route (e.g., oral, intravenous, intraperitoneal).

  • Observation : The animals are observed for a set period (e.g., 14 days), and mortality is recorded.

  • Data Analysis : The mortality data is plotted against the dose, and the LD50 is calculated using statistical methods such as probit analysis.

Determination of 50% Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the test population. In the context of antibiotics, this is often determined in an animal model of infection.

  • Infection Model : Animals are infected with a specific pathogen to induce a reproducible infection.

  • Treatment Groups : Different groups of infected animals are treated with varying doses of the antibiotic.

  • Endpoint Measurement : The therapeutic effect is measured by a defined endpoint, such as survival rate over a specific period or a reduction in bacterial load in a target organ.[16]

  • Data Analysis : The percentage of animals showing the desired therapeutic effect is plotted against the dose, and the ED50 is calculated.

Mechanism of Action of Tetracycline Antibiotics

Tetracyclines are bacteriostatic agents that inhibit protein synthesis in bacteria.[22][23] They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[24][25] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[22]

Tetracycline_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosome Subunits Tetracycline Tetracycline Antibiotic Porin Porin Channel Tetracycline->Porin Passive Diffusion 30S 30S Subunit Porin->30S Binds to Ribosome 70S Ribosome Protein Bacterial Protein (Elongation Halted) Ribosome->Protein Protein Synthesis tRNA Aminoacyl-tRNA 30S->tRNA Prevents binding of tRNA 50S 50S Subunit tRNA->Ribosome Binding Blocked

Caption: Mechanism of action of tetracycline antibiotics.

Conclusion

This guide provides a comparative overview of the therapeutic index of several key tetracycline antibiotics. While a precise, direct comparison is challenging due to the variability in published data, the compiled information offers valuable insights for researchers. Tigecycline, a newer generation glycylcycline, demonstrates a favorable in vivo therapeutic index in the presented mouse model. Doxycycline and minocycline, second-generation tetracyclines, also exhibit potent antibacterial activity. It is crucial for drug development professionals to consider the specific pathogen, infection model, and experimental conditions when evaluating the therapeutic index and potential clinical utility of these important antibiotics. Further standardized comparative studies would be beneficial to provide a more definitive assessment of their relative safety and efficacy.

References

Benchmarking Quinocycline B Against Novel Antibiotic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the continuous development of novel antimicrobial agents. This guide provides a comparative analysis of Quinocycline B, a representative of the newer generation of quinolone antibiotics, against a selection of recently developed and investigational antibiotic candidates. The objective is to offer a comprehensive resource for researchers and drug development professionals, featuring quantitative performance data, detailed experimental methodologies, and visual representations of mechanisms of action and workflows.

For the purpose of this guide, the performance metrics of the advanced fluoroquinolone Delafloxacin will be used as a proxy for this compound, owing to its broad-spectrum activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a key characteristic of next-generation quinolones.[1][2][3][4][5]

Quantitative Performance Analysis

The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound (represented by Delafloxacin) and novel antibiotic candidates against a panel of clinically significant Gram-positive and Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Positive Pathogens

Antibiotic CandidateMechanism of ActionStaphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis
This compound (Delafloxacin) DNA Gyrase/Topoisomerase IV Inhibitor0.25[1]≤0.015-0.030.12-0.25
Ceftobiprole Penicillin-Binding Protein (PBP) Inhibitor1/1.5 (MIC₅₀/₉₀)[6]≤ 0.5[7]-
Gepotidacin DNA Gyrase/Topoisomerase IV Inhibitor (Novel Binding)0.5 (MIC₉₀)[8]0.5 (MIC₉₀)[8]4 (MIC₉₀)[9]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Negative Pathogens

Antibiotic CandidateMechanism of ActionEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumannii (Carbapenem-Resistant)
This compound (Delafloxacin) DNA Gyrase/Topoisomerase IV Inhibitor>4[1]>4[1]0.5-2-
Zosurabalpin Lipopolysaccharide (LPS) Transport InhibitorInactive[10]Inactive[10]Inactive[10]0.12/0.25 (MIC₅₀/₉₀)[11][12]
Cefepime-enmetazobactam β-lactam/β-lactamase Inhibitor0.12 (MIC₉₀)[13][14]0.5 (MIC₉₀)[13][14]8-
Pivmecillinam Penicillin-Binding Protein (PBP) 2 Inhibitor0.25/2 (MIC₅₀/₉₀)[15]---
Sulopenem etzadroxil Penicillin-Binding Protein (PBP) Inhibitor----
Gepotidacin DNA Gyrase/Topoisomerase IV Inhibitor (Novel Binding)2/4 (MIC₅₀/₉₀)[16][17]32 (MIC₉₀)[9]--

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antibiotic performance. The following are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antibiotic candidates

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[18][19][20][21][22]

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Culture tubes with CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic solutions at various multiples of the MIC

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared in multiple tubes of CAMHB.

  • Antibiotic Addition: The antibiotic is added to the tubes at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control tube without the antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated on agar plates. The plates are incubated for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[23][24][25][26][27]

Visualizing Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Mechanism of Action of Quinolone Antibiotics

Quinolones, including this compound, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.

cluster_cell Bacterial Cell QuinocyclineB This compound DNAgyrase DNA Gyrase QuinocyclineB->DNAgyrase Inhibits TopoIV Topoisomerase IV QuinocyclineB->TopoIV Inhibits Replication DNA Replication DNAgyrase->Replication Enables TopoIV->Replication Enables DSB Double-Strand Breaks Replication->DSB Leads to CellDeath Cell Death DSB->CellDeath

Caption: Mechanism of action for this compound.

Mechanism of Action of Zosurabalpin

Zosurabalpin represents a novel class of antibiotics that specifically targets Gram-negative bacteria, particularly Acinetobacter baumannii. It works by inhibiting the transport of lipopolysaccharide (LPS) from the inner membrane to the outer membrane, which is essential for the integrity of the outer membrane.

cluster_gram_negative Gram-Negative Bacterium Zosurabalpin Zosurabalpin LPSTransport LPS Transport (Lpt Complex) Zosurabalpin->LPSTransport Inhibits OuterMembrane Outer Membrane Integrity LPSTransport->OuterMembrane Maintains LPS LPS Accumulation in Periplasm LPSTransport->LPS Leads to InnerMembrane Inner Membrane InnerMembrane->LPSTransport Initiates at CellDeath Cell Death LPS->CellDeath

Caption: Mechanism of action for Zosurabalpin.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

cluster_workflow MIC Determination Workflow start Start prep_antibiotic Prepare Serial Antibiotic Dilutions start->prep_antibiotic inoculate Inoculate Microplate prep_antibiotic->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC.

Experimental Workflow for Time-Kill Assay

This diagram illustrates the procedural flow for conducting a time-kill assay to evaluate the bactericidal or bacteriostatic properties of an antibiotic.

cluster_workflow Time-Kill Assay Workflow start Start setup Prepare Bacterial Culture with Antibiotic start->setup incubate Incubate at 37°C setup->incubate sampling Collect Samples at Time Points incubate->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate count_colonies Incubate Plates and Count Colonies (CFU) dilute_plate->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End plot->end

Caption: Time-kill assay experimental workflow.

References

Safety Operating Guide

Navigating the Disposal of Quinocycline B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a procedural framework for the safe disposal of Quinocycline B, drawing upon general best practices for laboratory chemical and antibiotic waste management. The cornerstone of this process is the consultation with your institution's Environmental Health and Safety (EHS) office, which can provide specific guidance based on local, state, and federal regulations.

Hazardous Waste Characterization

Unused or leftover this compound, as well as materials contaminated with it, must be evaluated as potentially hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics.[2] While specific testing would be required for a definitive classification of this compound, its known biological activity warrants a cautious approach.

Hazardous Characteristic Description Relevance to this compound
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous chemical changes, or oxidizers.[2]Unlikely based on typical antibiotic structures, but should be confirmed if a Safety Data Sheet (SDS) is available.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a high rate.[2]Unlikely for this compound itself, but solutions may be corrosive depending on the solvent used.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[3]The chemical structure of this compound does not suggest high reactivity, but this should be confirmed.
Toxicity Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).As a bioactive antibiotic, there is a high potential for ecotoxicity, impacting aquatic life and microorganisms.[4] Many antibiotics are known to be toxic to aquatic organisms.[4][5]

Experimental Protocols for Waste Characterization

Should your institution's EHS office require formal waste characterization, the following standard EPA test methods would be employed:

  • Ignitability: Pensky-Martens Closed-Cup Method (ASTM D93-79, D93-80) for liquids.

  • Corrosivity: pH measurement using a pH meter or the Corrositex® test.

  • Reactivity: Qualitative assessment based on chemical structure and properties.

  • Toxicity: Toxicity Characteristic Leaching Procedure (TCLP), EPA Test Method 1311.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general laboratory chemical waste guidelines and should be adapted in consultation with your EHS office.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[6]

  • Keep solid and liquid waste in separate, clearly labeled containers.[6]

  • Segregate this compound waste from non-hazardous laboratory trash.

2. Container Selection and Labeling:

  • Use containers that are compatible with this compound and any solvents used. Plastic is often preferred for chemical waste.[3]

  • Ensure containers are leak-proof and have tightly sealing lids.[6]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity.

3. Management of Solid this compound Waste:

  • Collect expired or unused solid this compound in a designated hazardous waste container.

  • Contaminated personal protective equipment (PPE) such as gloves and gowns, as well as disposable labware (e.g., pipette tips, weighing boats), should be placed in a sealed bag and then into the solid hazardous waste container.

4. Management of Liquid this compound Waste:

  • Collect all stock solutions and working solutions of this compound in a designated liquid hazardous waste container.

  • Do not dispose of this compound solutions down the drain. Antibiotics can be persistent in the environment and harmful to aquatic life.[4] Many are not readily biodegradable.[7]

  • For liquid waste, it is advisable to keep the pH between 5.5 and 10.5 if possible, to minimize the risk of corrosion, though this does not render it suitable for drain disposal.[8]

5. Decontamination of Glassware and Equipment:

  • Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the active compound, followed by a thorough washing with detergent and water.

  • The initial solvent rinse must be collected as hazardous waste.

6. Final Disposal:

  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Quinocycline_B_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office for Specific Guidance start->consult_ehs is_hazardous Treat as Potentially Hazardous Waste? consult_ehs->is_hazardous yes_hazardous Yes is_hazardous->yes_hazardous Yes no_hazardous No (Unlikely for this compound) is_hazardous->no_hazardous No segregate Segregate Waste: - Solid vs. Liquid - this compound vs. Other Chemicals solid_waste Solid Waste: - Expired/Unused Powder - Contaminated PPE & Labware segregate->solid_waste liquid_waste Liquid Waste: - Stock & Working Solutions - First Rinsate from Decontamination segregate->liquid_waste improper_disposal Improper Disposal: - Do NOT dispose down the drain - Do NOT mix with general trash segregate->improper_disposal containerize_solid Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage ehs_pickup Arrange for Hazardous Waste Pickup by EHS storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling Quinocycline B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quinocycline B. As a member of the tetracycline class of antibiotics, this compound requires careful handling to ensure personnel safety and prevent environmental contamination. The following procedures are based on established safety protocols for this class of compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound in a laboratory setting. The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosolized particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or when generating dust or aerosols.To prevent inhalation of the compound.

Operational Handling Plan

Safe handling of this compound involves a systematic approach from preparation to disposal. Adherence to these procedural steps is critical for laboratory safety.

  • Preparation :

    • Work in a designated and well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound.

    • Ensure all necessary PPE is donned correctly before handling the substance.

    • Have all necessary equipment and reagents readily available to minimize movement and potential for spills.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • Immediately alert others in the vicinity.

    • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Clean the spill area thoroughly with an appropriate decontaminating agent.

Disposal Plan

The disposal of this compound and associated waste must be conducted in a manner that prevents environmental contamination. Stock antibiotic solutions are generally considered hazardous chemical waste.[1]

Waste TypeDisposal Method
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Stock Solutions Collect in an approved container for chemical waste and dispose of according to institutional guidelines.[1]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazard or chemical waste container for autoclaving or incineration.
Used Culture Media Autoclaving may not be sufficient to deactivate all antibiotics. Treat as chemical waste and dispose of according to institutional EHS guidelines.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_solid Weigh/Handle Solid This compound prep_area->handle_solid Proceed to handling handle_solution Prepare Stock/Working Solutions handle_solid->handle_solution spill Spill? handle_solid->spill use_experiment Perform Experiment handle_solution->use_experiment Use in experiment handle_solution->spill dispose_solid Dispose of Solid Waste (Hazardous Chemical Waste) use_experiment->dispose_solid Generate waste dispose_liquid Dispose of Liquid Waste (Chemical Waste) use_experiment->dispose_liquid dispose_contaminated Dispose of Contaminated Labware (Chemical Waste) use_experiment->dispose_contaminated spill->use_experiment No spill_action Follow Spill Cleanup Protocol spill->spill_action Yes spill_action->dispose_contaminated

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.